VU0467485
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of VU0467485: A Technical Guide for Researchers
An In-depth Whitepaper on a Promising M4 Positive Allosteric Modulator
Introduction
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] The discovery of this compound represents a significant advancement in the pursuit of novel therapeutics for schizophrenia.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental evaluation of this compound, intended for researchers, scientists, and drug development professionals.
The M4 receptor has emerged as a key target for the treatment of psychosis, primarily due to its role in modulating dopamine levels in brain regions implicated in schizophrenia. Unlike traditional antipsychotics that directly target dopamine receptors, M4 PAMs offer a novel mechanism of action by enhancing the effect of the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to provide antipsychotic efficacy with a potentially improved side-effect profile.
Discovery and Structure-Activity Relationship (SAR)
The discovery of this compound was the result of an extensive lead optimization campaign aimed at identifying a potent and selective M4 PAM with favorable pharmacokinetic properties. The starting point for this effort was a previously identified M4 PAM, VU0152100. Through systematic chemical modifications and biological screening, researchers at Vanderbilt University and AstraZeneca developed a series of compounds, ultimately leading to the identification of this compound (designated as compound 6c in the primary literature).
A critical aspect of the optimization process was to address species differences in potency and to improve metabolic stability and central nervous system (CNS) penetration. The structure-activity relationship (SAR) studies revealed that the thieno[2,3-c]pyridazine core was optimal for M4 PAM activity. Modifications to the benzylamine portion of the molecule were explored to enhance potency and drug-like properties.
Synthesis of this compound
The synthesis of this compound is a two-step process starting from commercially available materials.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate 2)
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Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, methanol, 1 M aqueous sodium hydroxide.
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Procedure:
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To a microwave vial, add 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (1), methyl thioglycolate, and methanol.
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Add 1 M aqueous sodium hydroxide.
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Seal the vial and irradiate in a microwave reactor at 150 °C for 30 minutes.
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After cooling, the resulting precipitate is collected by filtration to yield sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2). The reported average yield is 78%.
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Step 2: Synthesis of N-((2-fluorophenyl)methyl)-3,4-dimethyl-5-aminothieno[2,3-c]pyridazine-6-carboxamide (this compound)
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Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (2), (2-fluorophenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DMF (N,N-Dimethylformamide), DIEA (N,N-Diisopropylethylamine).
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Procedure:
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In a reaction vessel, dissolve intermediate 2 in DMF.
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Add (2-fluorophenyl)methanamine, HATU, and DIEA.
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Stir the reaction mixture at room temperature for 2 hours.
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The final product, this compound, is purified by preparative HPLC. The reported yields for this type of amide coupling range from 45 to 92%.
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Figure 1. Synthetic workflow for this compound.
Biological Evaluation: In Vitro Pharmacology
The in vitro pharmacological profile of this compound was characterized through a series of assays to determine its potency, selectivity, and mechanism of action at the M4 receptor.
Calcium Mobilization Assay
A key assay used to determine the potency of M4 PAMs is the calcium mobilization assay. This assay measures the increase in intracellular calcium concentration following receptor activation. Since M4 receptors are Gαi/o-coupled, they do not directly signal through calcium mobilization. Therefore, the assay is performed in Chinese Hamster Ovary (CHO) cells co-expressing the human or rat M4 receptor and a promiscuous G-protein, Gqi5, which couples to the calcium signaling pathway.
Experimental Protocol: Calcium Mobilization Assay
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Cell Culture: CHO cells stably expressing the human or rat M4 receptor and Gqi5 are cultured in standard media.
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Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
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Compound Addition: The dye solution is removed, and cells are washed with assay buffer. This compound, diluted to various concentrations, is added to the wells.
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Agonist Stimulation: After a short pre-incubation with the compound, a sub-maximal (EC20) concentration of acetylcholine (ACh) is added to stimulate the M4 receptor.
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Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
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Data Analysis: The EC50 values are calculated from the concentration-response curves.
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | EC50 (nM) |
| Human M4 | 78.8 |
| Rat M4 | 26.6 |
| Dog M4 | 87 |
| Cynomolgus Monkey M4 | 102 |
This compound demonstrated potent activity at M4 receptors across multiple species with no significant species differences, a key attribute for a preclinical candidate. It acts as a true PAM, being inactive in the absence of acetylcholine. In the presence of an EC20 concentration of ACh, this compound potentiates the M4 response in a concentration-dependent manner. Furthermore, it was found to be highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).
Pharmacokinetics (DMPK)
The drug metabolism and pharmacokinetics (DMPK) profile of this compound was evaluated in vitro and in vivo to assess its suitability for further development.
Table 2: In Vitro DMPK Profile of this compound
| Parameter | Species | Value |
| CYP450 Inhibition (IC50) | Human | > 30 µM (for 3A4, 2D6, 2C9, 1A2) |
| Plasma Protein Binding (fu) | Rat | 0.031 |
| Human | 0.054 | |
| Cynomolgus Monkey | 0.091 | |
| Brain Homogenate Binding (fu,br) | Rat | 0.037 |
This compound displayed a clean cytochrome P450 inhibition profile and moderate plasma protein binding across species.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value |
| Cmax | 1.2 µM |
| AUC(0-inf) | 3.8 µM*h |
| t1/2 | 4.2 h |
In vivo studies in rats demonstrated that this compound has good oral bioavailability and moderate to high CNS penetration, essential properties for a centrally acting therapeutic agent.
In Vivo Efficacy
The antipsychotic-like activity of this compound was evaluated in a preclinical rodent model of schizophrenia, the amphetamine-induced hyperlocomotion (AHL) model.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
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Acclimation: Rats are acclimated to the testing environment.
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Compound Administration: this compound (at various doses) or vehicle is administered orally.
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Amphetamine Challenge: After a set pre-treatment time, rats are challenged with a subcutaneous injection of d-amphetamine to induce hyperlocomotion.
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Locomotor Activity Monitoring: Locomotor activity is recorded using automated activity chambers.
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Data Analysis: The ability of this compound to reverse the amphetamine-induced increase in locomotor activity is quantified.
This compound dose-dependently reversed amphetamine-induced hyperlocomotion in rats, demonstrating in vivo efficacy in a model predictive of antipsychotic activity.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is different from the binding site of the endogenous ligand, acetylcholine. By binding to this allosteric site, this compound enhances the affinity and/or efficacy of acetylcholine at the M4 receptor.
In the context of schizophrenia, the therapeutic hypothesis is that enhancing M4 receptor signaling in the striatum can normalize the hyperdopaminergic state associated with psychosis. Activation of M4 receptors on cholinergic interneurons is thought to reduce acetylcholine release, which in turn modulates dopamine release from dopaminergic neurons.
Figure 2. Proposed M4 receptor signaling pathway in schizophrenia.
Conclusion
This compound is a potent and selective M4 PAM with a promising preclinical profile. Its discovery validates the M4 receptor as a viable target for the treatment of schizophrenia and provides a valuable tool for further research into the role of muscarinic receptors in neuropsychiatric disorders. The favorable DMPK properties and in vivo efficacy of this compound have positioned it as a significant lead compound in the development of a new generation of antipsychotic drugs. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of neuroscience and drug discovery.
References
The M4 Positive Allosteric Modulator VU0467485: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). As a PAM, this compound does not activate the M4 receptor directly but rather enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action offers a promising therapeutic strategy for conditions such as schizophrenia, where M4 receptor activation is thought to have antipsychotic effects.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Pharmacology
The potency and selectivity of this compound have been extensively characterized through in vitro pharmacological assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | Receptor | Assay Type | EC50 (nM) | % ACh Max Potentiation | Reference |
| Human | M4 | Calcium Mobilization | 78.8 | 80.6 ± 0.7 | [1] |
| Rat | M4 | Calcium Mobilization | 26.6 | 68.7 ± 3.4 | [1] |
| Dog | M4 | Calcium Mobilization | 87 | 49 | [1] |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 102 | 74 |
Table 2: Selectivity Profile of this compound Against Other Muscarinic Receptors
| Species | Receptor Subtype | Activity | Reference |
| Human | M1, M2, M3, M5 | > 30 µM (inactive) | |
| Rat | M1, M2, M3, M5 | > 10 µM (inactive) |
Table 3: In Vivo Pharmacokinetics of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value | Reference |
| Cmax | 1.2 µM | |
| AUC(0-inf) | 3.8 µM·h | |
| t1/2 | 4.2 hours |
Signaling Pathways
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. As a positive allosteric modulator, this compound enhances acetylcholine-mediated activation of this pathway.
Primary Signaling Pathway: Gi/o-Mediated Inhibition of Adenylyl Cyclase
Activation of the M4 receptor by acetylcholine, potentiated by this compound, leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.
References
VU0467485 M4 PAM: A Technical Guide
Introduction: VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] As an M4 PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, rather than activating the receptor directly. This mechanism offers a promising therapeutic approach for conditions such as schizophrenia, by potentiating M4 signaling in the brain.[3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways, aimed at researchers and drug development professionals.
Core Pharmacological Data
The following tables summarize the key quantitative data for this compound, compiled from in vitro and in vivo studies.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Notes |
| EC50 | Human M4 | 78.8 nM | Potentiation of an EC20 concentration of acetylcholine. |
| Rat M4 | 26.6 nM | Potentiation of an EC20 concentration of acetylcholine. | |
| Dog M4 | 87 nM | ||
| Cynomolgus Monkey M4 | 102 nM | ||
| Selectivity | Human M1, M2, M3, M5 | > 30 µM | |
| Rat M1, M2, M3, M5 | > 30 µM | ||
| Binding Affinity (KB) | Human M4 | 944 nM | Estimated from a progressive fold-shift assay. |
| Cooperativity (αβ) | Human M4 | 134 | Indicates strong positive cooperativity with acetylcholine. |
Table 2: In Vivo Pharmacokinetics of this compound in Rat
| Parameter | Dose | Value |
| Cmax | 3 mg/kg (p.o.) | 1.2 µM |
| AUC0-inf | 3 mg/kg (p.o.) | 3.8 µM·h |
| t1/2 | 3 mg/kg (p.o.) | 4.2 hours |
| CNS Penetration (Kp) | Not Specified | 0.31 - 1.0 |
| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | Not Specified | 0.37 - 0.84 |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator at the M4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the M4 receptor involves coupling to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in the modulation of downstream cellular processes.
The in vitro characterization of this compound was conducted using a common experimental approach for Gi/o-coupled receptors. In this setup, the M4 receptor is co-expressed with a chimeric G-protein, Gqi5, in a host cell line (e.g., CHO cells). This chimeric protein allows the Gi/o-coupled receptor to signal through the Gq pathway, leading to the mobilization of intracellular calcium upon receptor activation. This calcium flux can be readily measured using fluorescent dyes, providing a robust and high-throughput method for assessing compound activity.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative methodologies for the in vitro and in vivo characterization of this compound.
In Vitro Calcium Mobilization Assay
This protocol is a representative method for assessing the activity of M4 PAMs using a cell-based calcium mobilization assay.
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Cell Culture: Chinese Hamster Ovary (CHO) cells, stably co-transfected with the human or rat M4 receptor and the chimeric G-protein Gqi5, are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom assay plates at a density optimized for a confluent monolayer on the day of the assay.
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Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution (e.g., HBSS) for 1 hour at 37°C.
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Compound Preparation: this compound and other test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.
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Assay Procedure:
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An EC20 concentration of acetylcholine is added to the wells to establish a baseline level of M4 receptor activation.
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The plate is then transferred to a fluorescence imaging plate reader (FLIPR).
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The test compound (this compound) is added to the wells, and the fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
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Data Analysis: The increase in fluorescence, corresponding to calcium mobilization, is used to determine the EC50 of the PAM. Data are typically normalized to the maximum response induced by a saturating concentration of acetylcholine.
In Vivo Amphetamine-Induced Hyperlocomotion Model
This in vivo model is used to assess the antipsychotic-like potential of compounds.
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Animals: Male Sprague-Dawley rats are used for these studies. The animals are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water.
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Apparatus: Locomotor activity is monitored in open-field chambers equipped with infrared photobeams to track the movement of the animals.
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Procedure:
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Rats are habituated to the open-field chambers for a set period (e.g., 30 minutes).
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This compound is administered orally (p.o.) at various doses (e.g., 1-10 mg/kg).
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After a predetermined pretreatment time, amphetamine (a psychostimulant that induces hyperlocomotion) is administered subcutaneously (s.c.).
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Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).
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Data Analysis: The total distance traveled or the number of beam breaks is quantified. The ability of this compound to reduce amphetamine-induced hyperlocomotion is indicative of its potential antipsychotic efficacy.
Experimental and Drug Discovery Workflow
The discovery and characterization of this compound likely followed a structured workflow, from initial screening to in vivo evaluation.
References
The Structure-Activity Relationship of VU0467485: A Comprehensive Technical Guide for M4 PAM Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. This compound has emerged as a significant tool compound and a preclinical candidate for the treatment of schizophrenia.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of neuroscience and drug development.
Core Structure-Activity Relationship of this compound and Analogs
The discovery of this compound (designated as compound 6c in the primary literature) was the result of an optimization campaign focused on a series of 5-amino-thieno[2,3-c]pyridazine derivatives.[1] The SAR exploration centered on modifications of the amide substituent of the core structure. The following table summarizes the key quantitative data for this compound and its analogs, highlighting the impact of structural changes on M4 PAM potency.
| Compound | R Group | hM4 PAM EC50 (nM) | rM4 PAM EC50 (nM) |
| 6a | Phenyl | >10000 | >10000 |
| 6b | 4-Fluorophenyl | 1080 | 1020 |
| 6c (this compound) | 2-Fluorophenyl | 78.8 | 26.6 |
| 6d | 3-Fluorophenyl | 216 | 134 |
| 6e | 2,4-Difluorophenyl | 115 | 64.9 |
| 6f | Cyclohexyl | 2130 | 1160 |
| 6g | Pyridin-2-yl | 1630 | 1130 |
Data extracted from ACS Med. Chem. Lett. 2017, 8, 2, 233–238.[1]
The data clearly indicates a steep SAR, with the position of the fluorine substituent on the phenyl ring playing a critical role in potency. The ortho-fluoro substitution in this compound (6c) provided the most potent compound in the series at the human M4 receptor. Interestingly, many analogs, including this compound, exhibited slightly higher potency at the rat M4 receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound.
In Vitro M4 PAM Potency: Calcium Mobilization Assay
This assay is fundamental to determining the potency of M4 PAMs. Since the M4 receptor canonically couples to Gi, which inhibits adenylyl cyclase, a chimeric receptor system is used to elicit a calcium response.
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G protein (Gqi5).
Protocol:
-
Cell Plating: CHO cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Addition: Test compounds are serially diluted and added to the cells. The plates are incubated for a short period (typically 2-5 minutes) to allow for compound equilibration.
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Agonist Stimulation: A sub-maximal (EC20) concentration of acetylcholine (the endogenous agonist) is added to the wells to stimulate the M4 receptor.
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Signal Detection: Changes in intracellular calcium are measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation).
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Data Analysis: The fluorescence signal is normalized to baseline and expressed as a percentage of the maximal response to acetylcholine. EC50 values are calculated from the concentration-response curves using a four-parameter logistic equation.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AHL) Model
This preclinical model is used to assess the antipsychotic-like activity of compounds.
Animal Model: Male Sprague-Dawley rats.
Protocol:
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Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers) for a designated period.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) at varying doses (e.g., 1-10 mg/kg).
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Psychostimulant Challenge: After a set pre-treatment time, animals are challenged with a subcutaneous (s.c.) injection of d-amphetamine (e.g., 0.75 mg/kg) to induce hyperlocomotion.
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Locomotor Activity Monitoring: Locomotor activity is recorded for a specified duration (e.g., 60 minutes) using automated activity monitors that track beam breaks.
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Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A statistically significant reduction in amphetamine-induced hyperlocomotion compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Visualizing the Molecular Landscape
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators like this compound do not activate the receptor directly but potentiate the effect of acetylcholine, enhancing this signaling cascade.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Pharmacological Profile of VU0467485: A Technical Guide
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] This technical guide provides an in-depth overview of its pharmacological properties, experimental methodologies used for its characterization, and its potential as a therapeutic agent, particularly in the context of schizophrenia.[1][3]
Core Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it does not activate the M4 receptor directly but enhances the receptor's response to its endogenous ligand, acetylcholine (ACh). This allosteric modulation leads to a potentiation of the M4 receptor's downstream signaling pathways. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By enhancing the effect of ACh, this compound can restore or augment M4 receptor signaling, which is thought to be beneficial in conditions like schizophrenia where dopaminergic pathways, modulated by M4 receptors, are dysregulated.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of this compound.
In Vitro Potency
| Species | Receptor | Assay Type | EC50 |
| Human | M4 | Calcium Mobilization | 78.8 nM |
| Rat | M4 | Calcium Mobilization | 26.6 nM |
| Dog | M4 | Calcium Mobilization | 87 nM |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 102 nM |
In Vitro Selectivity
This compound demonstrates high selectivity for the M4 receptor over other muscarinic subtypes.
| Species | Receptor Subtype | Activity |
| Human | M1, M2, M3, M5 | EC50 > 30 µM |
| Rat | M1, M2, M3, M5 | EC50 > 30 µM |
| Dog | M2 | EC50 > 30 µM |
| Cynomolgus Monkey | M2 | EC50 > 30 µM |
Pharmacokinetic Profile
| Parameter | Species | Value |
| Cmax (3 mg/kg, p.o.) | Rat | 1.2 µM |
| AUC0-inf (3 mg/kg, p.o.) | Rat | 3.8 µM·h |
| Elimination t1/2 | Rat | 4.2 hours |
| CNS Penetration (Kp) | Rat | 0.31 - 1.0 |
| Unbound Brain to Plasma Ratio (Kp,uu) | Rat | 0.37 - 0.84 |
| Permeability (Caco-2 Papp) | 31 x 10-6 cm/s | |
| P-gp Substrate | No (ER = 1.4 in MDCK-MDR1) |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency and selectivity of M4 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M4 receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor. To facilitate a calcium readout from the Gi/o-coupled M4 receptor, a chimeric G-protein, Gqi5, is often co-expressed.
Protocol:
-
Cell Culture: CHO cells are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: A sub-threshold (EC20) concentration of acetylcholine is added to the wells, followed by varying concentrations of this compound.
-
Fluorescence Reading: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation) and changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured, and concentration-response curves are generated to calculate the EC50 values for this compound.
In Vivo Behavioral Models
This compound has been evaluated in rodent models of schizophrenia to assess its antipsychotic-like activity.
1. Amphetamine-Induced Hyperlocomotion (AHL) Model:
Objective: To determine if this compound can reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine levels.
Protocol:
-
Acclimation: Rats are acclimated to the testing environment (e.g., open-field arenas).
-
Dosing: Animals are pre-treated with either vehicle or varying doses of this compound via oral gavage (p.o.).
-
Amphetamine Challenge: After a set pre-treatment time, animals are administered amphetamine (e.g., 0.75 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Immediately following the amphetamine challenge, locomotor activity (e.g., distance traveled, rearing) is recorded for a specified duration.
-
Data Analysis: The locomotor activity of the this compound-treated groups is compared to the vehicle-treated group to assess the reversal of amphetamine-induced hyperlocomotion. A dose-dependent reversal is indicative of antipsychotic-like efficacy.
2. MK-801-Induced Hyperlocomotion Model:
Objective: To assess the ability of this compound to reverse hyperlocomotion induced by MK-801, an NMDA receptor antagonist that models certain aspects of schizophrenia.
Protocol:
-
Acclimation: Similar to the AHL model, rats are acclimated to the testing arenas.
-
Dosing: Rats are pre-treated with vehicle or this compound (e.g., 10-30 mg/kg, p.o.).
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MK-801 Challenge: Following the pre-treatment period, animals are administered MK-801 (e.g., 0.18 mg/kg, s.c.).
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Locomotor Activity Monitoring: Locomotor activity is recorded and quantified.
-
Data Analysis: The effect of this compound on MK-801-induced hyperlocomotion is analyzed by comparing the treated groups to the vehicle control group.
Signaling Pathway Modulation
As an M4 PAM, this compound modulates the canonical Gi/o signaling pathway. The potentiation of ACh binding to the M4 receptor enhances the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunits can modulate other effectors, such as G-protein-gated inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.
Summary and Conclusion
This compound is a well-characterized M4 positive allosteric modulator with robust in vitro potency across multiple species and demonstrated in vivo efficacy in preclinical models of schizophrenia. Its high selectivity for the M4 receptor over other muscarinic subtypes suggests a favorable side effect profile compared to non-selective muscarinic agonists. The compound possesses a good pharmacokinetic profile, including CNS penetration, making it a valuable tool for studying M4 receptor pharmacology and a promising lead compound for the development of novel antipsychotic drugs. The detailed pharmacological data and established experimental protocols provide a solid foundation for further research and development in this area.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0467485: A Technical Guide for Schizophrenia Research Professionals
An In-depth Analysis of a Promising M4 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of VU0467485, a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4), for researchers, scientists, and drug development professionals in the field of schizophrenia. This compound has demonstrated a promising preclinical profile, suggesting its potential as a novel therapeutic agent for the treatment of psychosis.
Core Mechanism of Action
This compound acts as a positive allosteric modulator at the M4 receptor.[1][2][3] This means it does not directly activate the receptor but enhances the response of the receptor to its endogenous ligand, acetylcholine.[4] By binding to a site on the M4 receptor distinct from the acetylcholine binding site, this compound increases the receptor's affinity and/or efficacy for acetylcholine.[4] The M4 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the context of schizophrenia, the activation of M4 receptors, particularly in the striatum, is thought to modulate dopamine release, a key neurotransmitter implicated in the pathophysiology of the disorder.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Table 1: In Vitro Potency of this compound
| Species/Receptor | Assay Type | Parameter | Value (nM) |
| Human M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 78.8 |
| Rat M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 26.6 |
| Dog M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 87 |
| Cynomolgus Monkey M4 | Calcium Mobilization (PAM activity) | EC₅₀ | 102 |
Table 2: In Vitro Selectivity of this compound
| Receptor Subtype (Human) | Activity |
| M1 | Inactive |
| M2 | > 30,000 nM |
| M3 | Inactive |
| M5 | Inactive |
Table 3: In Vivo Pharmacokinetics of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cₘₐₓ | 1.2 | µM |
| AUC₀-inf | 3.8 | µM·h |
| t₁/₂ | 4.2 | hours |
Table 4: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia
| Model | Species | Endpoint | Dose (mg/kg, p.o.) | % Reversal |
| Amphetamine-Induced Hyperlocomotion | Rat | Locomotor Activity | 10 | 43.2 |
| MK-801-Induced Hyperlocomotion | Rat | Locomotor Activity | 30 | 41.1 |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro Calcium Mobilization Assay
This protocol is used to determine the positive allosteric modulator activity of this compound at the M4 receptor.
Cell Culture and Plating:
-
Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a chimeric G-protein (Gqi5) are used to enable a calcium response.
-
Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, L-glutamine, and a selection antibiotic.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
Assay Procedure:
-
The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
After incubation, the dye solution is removed, and the cells are washed with the assay buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
This compound is added at various concentrations and incubated for a short period.
-
An EC₂₀ concentration of acetylcholine is then added to stimulate the M4 receptors.
-
Fluorescence is measured continuously to record the calcium flux.
Data Analysis:
-
The peak fluorescence response is measured and normalized to the baseline.
-
The data are then plotted as a percentage of the maximal response to a saturating concentration of acetylcholine.
-
The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal potentiating effect, is calculated using a four-parameter logistic equation.
Amphetamine-Induced Hyperlocomotion in Rats
This is a widely used preclinical model to assess the antipsychotic-like activity of a compound.
Animals and Housing:
-
Male Sprague-Dawley rats are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Experimental Procedure:
-
Rats are habituated to the testing environment (e.g., open-field arenas equipped with photobeam detectors) for a set period before the experiment.
-
On the test day, animals are pre-treated with either vehicle or this compound via oral gavage (p.o.).
-
After a specific pre-treatment time (e.g., 30-60 minutes), rats are administered amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a defined period (e.g., 60-90 minutes) immediately following amphetamine administration.
Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The percentage reversal of amphetamine-induced hyperlocomotion by this compound is calculated by comparing the activity of the this compound-treated group to the vehicle- and amphetamine-treated control groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects.
MK-801-Induced Hyperlocomotion in Rats
This model assesses the efficacy of a compound in a state of NMDA receptor hypofunction, which is thought to be relevant to the pathophysiology of schizophrenia.
Animals and Housing:
-
Similar to the amphetamine-induced hyperlocomotion model, male Sprague-Dawley or Wistar rats are commonly used.
Experimental Procedure:
-
Animals are habituated to the testing chambers.
-
On the day of the experiment, rats are administered vehicle or this compound (p.o.).
-
Following the pre-treatment period, the NMDA receptor antagonist MK-801 (dizocilpine; e.g., 0.1-0.3 mg/kg, i.p. or s.c.) is administered to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified duration.
Data Analysis:
-
The total locomotor activity is quantified for each treatment group.
-
The ability of this compound to reverse the MK-801-induced hyperlocomotion is calculated and statistically analyzed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism and evaluation.
References
- 1. Targeting New Pathways for the Treatment of Schizophrenia | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of VU0467485: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3][4] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[5] This mechanism of action has positioned this compound as a significant research tool and a potential therapeutic agent, particularly in the context of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its potency, selectivity, and mechanism of action, supported by detailed experimental protocols and visual diagrams.
Core Pharmacological Data
The in vitro activity of this compound has been primarily assessed through functional assays measuring its ability to potentiate acetylcholine-mediated responses at M4 receptors. The following tables summarize the key quantitative data from these studies.
Table 1: Potency of this compound at M4 Receptors
| Species | Assay Type | Parameter | Value (nM) | Reference |
| Human | Calcium Mobilization | EC50 | 78.8 | |
| Rat | Calcium Mobilization | EC50 | 26.6 | |
| Dog | Calcium Mobilization | EC50 | 87 | |
| Cynomolgus Monkey | Calcium Mobilization | EC50 | 102 |
EC50 (Half-maximal effective concentration) values were determined in the presence of an EC20 concentration of acetylcholine.
Table 2: Selectivity Profile of this compound
This compound exhibits high selectivity for the M4 receptor over other human and rat muscarinic receptor subtypes (M1, M2, M3, and M5).
| Receptor Subtype (Human) | Activity | Reference |
| M1 | Inactive | |
| M2 | > 30,000 nM (EC50) | |
| M3 | Inactive | |
| M5 | Inactive |
| Receptor Subtype (Rat) | Activity | Reference |
| M1 | Inactive | |
| M2 | > 30,000 nM (EC50) | |
| M3 | Inactive | |
| M5 | Inactive |
Furthermore, in a broad ancillary pharmacology panel of 200 targets, this compound showed no significant off-target activities at concentrations up to 10 µM, with the exception of a 1.2 µM IC50 at the rat GABAA receptor in a radioligand binding assay. It was also found to be inactive in a functional hERG assay at 11 µM and against a larger cardiac ion channel panel (IC50s > 33 µM).
Table 3: Allosteric Properties of this compound at the Human M4 Receptor
| Parameter | Value | Description | Reference |
| Maximal Fold Shift | ~45-fold | The maximal leftward shift of the acetylcholine concentration-response curve induced by 10 µM this compound. | |
| Affinity (pKB) | 6.025 | The negative logarithm of the molar concentration of this compound that occupies 50% of the allosteric sites. This corresponds to a KB of 944 nM. | |
| Cooperativity (log αβ) | 2.1 | A measure of the extent to which the binding of this compound and acetylcholine influence each other's affinity. An αβ value of 134 indicates strong positive cooperativity. | |
| Intrinsic Efficacy (log τB) | 5.1 | A measure of the ability of this compound to activate the receptor in the absence of an orthosteric agonist (allosteric agonism). This value indicates significant intrinsic efficacy. |
Signaling Pathways and Experimental Workflows
M4 Muscarinic Receptor Signaling Pathway
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of M4 receptors by acetylcholine, potentiated by this compound, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this signaling cascade.
Caption: M4 receptor signaling pathway potentiated by this compound.
Experimental Workflow: In Vitro Calcium Mobilization Assay
The potency and selectivity of this compound were primarily determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective muscarinic receptor subtypes. To facilitate the measurement of M4 (a Gi/o-coupled receptor) activity via calcium flux, the cells were co-transfected with a chimeric G-protein, such as Gqi5.
Caption: Workflow for a typical calcium mobilization assay.
Detailed Experimental Protocols
While specific, detailed step-by-step protocols are proprietary to the research institutions, the following represents a generalized protocol for the in vitro characterization of a muscarinic PAM like this compound, based on published methodologies.
Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human or rat M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors are used. For Gi/o-coupled receptors like M4, cells are often co-transfected with a chimeric G-protein (e.g., Gqi5) to enable coupling to the phospholipase C pathway and subsequent measurement of intracellular calcium mobilization.
-
Maintenance: Cells are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Calcium Mobilization Assay
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the assay.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: After dye loading, the dye solution is removed, and cells are washed with assay buffer. The test compound, this compound, is serially diluted and added to the wells. The plates are incubated for a short period (e.g., 2-5 minutes) at room temperature.
-
Agonist Stimulation: An EC20 concentration of acetylcholine is prepared in assay buffer and added to the wells to stimulate the receptors.
-
Fluorescence Measurement: The intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation). Fluorescence is typically measured before and after the addition of the agonist.
-
Data Analysis: The increase in fluorescence is normalized to the maximal response induced by a saturating concentration of acetylcholine. The EC50 values for this compound are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Fold-Shift Assay
To determine the allosteric parameters of this compound, a fold-shift assay is performed.
-
Protocol: The calcium mobilization assay protocol is followed, but instead of using a fixed concentration of acetylcholine, full concentration-response curves for acetylcholine are generated in the absence and presence of increasing fixed concentrations of this compound.
-
Data Analysis: The resulting acetylcholine concentration-response curves are analyzed to determine the leftward shift in the acetylcholine EC50 at each concentration of this compound. This data can then be fitted to the operational model of allosterism to calculate the affinity (KB), cooperativity (αβ), and intrinsic efficacy (τB) of the allosteric modulator.
Conclusion
This compound is a well-characterized in vitro tool compound that serves as a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Its favorable pharmacological profile, including high potency across multiple species and excellent selectivity against other muscarinic receptor subtypes, makes it an invaluable asset for studying the physiological roles of the M4 receptor and for the development of novel therapeutics for neuropsychiatric disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tocris.com [tocris.com]
- 5. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
VU0467485 and muscarinic acetylcholine receptor 4
An In-Depth Technical Guide to VU0467485 and the M4 Muscarinic Acetylcholine Receptor
Introduction
The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex. Its activation by the endogenous ligand acetylcholine leads to the inhibition of adenylyl cyclase and the modulation of ion channel activity through its coupling to Gi/o proteins. The M4 receptor is a key therapeutic target for several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease.
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 receptor. As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine. This property makes it a valuable tool for studying the physiological roles of the M4 receptor and a promising lead compound for the development of novel therapeutics with improved side-effect profiles compared to orthosteric agonists. This guide provides a comprehensive overview of the pharmacological properties of this compound, detailed experimental protocols for its characterization, and a description of the M4 receptor signaling pathways.
Pharmacological Profile of this compound
The pharmacological effects of this compound have been characterized through a variety of in vitro assays. The data presented below summarizes its potency, efficacy, and selectivity for the M4 receptor.
In Vitro Potency and Efficacy
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CHO-K1 | Calcium Mobilization (FLIPR) | 31 nM | |
| EC50 | CHO-K1 | GTPγS Binding | 130 nM | |
| Fold Shift (Acetylcholine) | CHO-K1 | Calcium Mobilization (FLIPR) | ~14-fold |
Selectivity Profile
This compound exhibits high selectivity for the M4 receptor over other muscarinic receptor subtypes.
| Receptor Subtype | Assay Type | Activity | Reference |
| M1 | Calcium Mobilization | Inactive | |
| M2 | GTPγS Binding | Inactive | |
| M3 | Calcium Mobilization | Inactive | |
| M5 | Calcium Mobilization | Inactive |
Key Experimental Protocols
The characterization of this compound involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.
Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors or, in the case of Gi/o-coupled receptors like M4, through the use of a chimeric G protein (e.g., Gαqi5).
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor and a chimeric G protein.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid.
-
This compound.
-
Acetylcholine.
Procedure:
-
Cell Plating: Plate the cells in 384-well black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye solution containing probenecid. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and acetylcholine in assay buffer.
-
FLIPR Measurement:
-
Place the cell plate in the FLIPR instrument.
-
Add this compound to the wells and incubate for a specified time (e.g., 15 minutes).
-
Add acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC20).
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50.
[35S]GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the M4 receptor.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
GDP.
-
[35S]GTPγS.
-
This compound.
-
Acetylcholine.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, this compound, and acetylcholine.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated and plotted against the compound concentration to determine the EC50 and the maximal stimulation (Emax).
M4 Receptor Signaling Pathways
The M4 receptor primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).
Caption: M4 receptor signaling pathway.
Experimental Workflow for a Calcium Mobilization Assay
The following diagram illustrates the workflow for a typical calcium mobilization assay used to characterize M4 PAMs.
Caption: Calcium mobilization assay workflow.
Conclusion
This compound is a well-characterized, potent, and selective M4 positive allosteric modulator. Its ability to enhance the effect of the endogenous agonist acetylcholine without direct receptor activation makes it an invaluable research tool for elucidating the complex roles of the M4 receptor in the central nervous system. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery. The continued study of compounds like this compound will undoubtedly contribute to the development of novel and more effective treatments for a range of neurological and psychiatric disorders.
VU0467485: A Technical Guide to CNS Penetration and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and bioavailability of VU0467485 (also known as AZ13713945), a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). The data presented herein is critical for understanding the potential of this compound as a preclinical candidate for the treatment of schizophrenia and other CNS disorders.[1][2][3][4]
Core Pharmacokinetic and CNS Distribution Data
The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound, as well as its ability to penetrate the CNS.
Table 1: In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profile of this compound[1]
| Parameter | Species/System | Value |
| CYP450 Inhibition (IC50) | Human Hepatic Microsomes | > 30 µM (for 3A4, 2D6, 2C9, 1A2) |
| CYP450 Induction (EC50) | Cryopreserved Human Hepatocytes | > 50 µM (for 3A4, 1A2, 2B6) |
| Plasma Protein Binding (fu,plasma) | Rat | 0.031 |
| Human | 0.054 | |
| Cynomolgus Monkey | 0.091 | |
| Brain Tissue Binding (fu,br) | Rat Brain Homogenate | 0.037 |
| Predicted Hepatic Clearance (CLhep) | Rat | 73 mL/min/kg |
| Human | 26 mL/min/kg | |
| Cynomolgus Monkey | 38 mL/min/kg | |
| P-glycoprotein (P-gp) Substrate | MDCK-MDR1 cells | No (ER = 1.4) |
| Apparent Permeability (Papp) | Caco-2 cells | 31 × 10⁻⁶ cm/s |
| Aqueous Solubility (pH 7.4) | 2.4 µM |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC₀-inf (µM·h) | t₁/₂ (h) | F (%) |
| Rat | 3 | p.o. | 1.2 | - | 3.8 | 4.2 | High |
| Dog | 3 | p.o. | - | - | - | - | Low |
| Cynomolgus Monkey | - | - | - | - | - | - | - |
Data for dog and cynomolgus monkey were reported as showing low bioavailability in dog, with specific parameters not fully detailed in the provided search results.
Table 3: CNS Penetration of this compound
| Species | Kp (Total Brain:Plasma) | Kp,uu (Unbound Brain:Unbound Plasma) |
| Rat | 0.31 - 1.0 | 0.37 - 0.84 |
| Dog | 0.31 - 1.0 | 0.37 - 0.84 |
Table 4: Predicted Human Pharmacokinetics of this compound
| Parameter | Predicted Value |
| Clearance (CL) | 3.7 - 8.9 mL/min/kg |
| Volume of Distribution (Vss) | 1.5 - 2.1 L/kg |
| Half-life (t₁/₂) | 1.9 - 6.6 h |
| Oral Bioavailability (F) | 71% |
| Absorption Rate Constant (ka) | 0.55 h⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of these findings.
In Vitro DMPK Assays
-
CYP450 Inhibition: Assays were conducted using human hepatic microsomes. The IC50 values for major CYP isoforms (3A4, 2D6, 2C9, 1A2) were determined to assess the potential for drug-drug interactions.
-
CYP450 Induction: Cryopreserved human hepatocytes were utilized to evaluate the potential of this compound to induce the expression of key CYP enzymes (3A4, 1A2, 2B6).
-
Plasma and Brain Protein Binding: Equilibrium dialysis was employed to determine the fraction of unbound drug (fu) in plasma from different species and in rat brain homogenate. This is critical for understanding the pharmacologically active concentration of the compound.
-
Permeability and P-gp Efflux: Caco-2 cell monolayers were used to assess the apparent permeability (Papp) of this compound. The efflux ratio (ER) was determined in MDCK-MDR1 cells to evaluate if the compound is a substrate for the P-glycoprotein transporter, a key component of the blood-brain barrier.
In Vivo Pharmacokinetic Studies
-
Animals: Studies were conducted in male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.
-
Dosing: For oral administration (p.o.), this compound (as a mono-HCl salt) was formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose in water. Intravenous (i.v.) formulations were also used to determine absolute bioavailability.
-
Sample Collection and Analysis: Blood samples were collected at various time points post-dosing. Plasma was separated, and drug concentrations were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Standard non-compartmental analysis was used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t₁/₂, and oral bioavailability (F%).
CNS Penetration Studies
-
Animals: Brain distribution studies were performed in rats and dogs.
-
Sample Collection: At specific time points after dosing, animals were euthanized, and both brain and blood samples were collected.
-
Analysis: Drug concentrations in plasma and brain homogenates were quantified by LC-MS/MS.
-
Calculation of Kp and Kp,uu:
-
The total brain-to-plasma concentration ratio (Kp) was calculated as the total drug concentration in the brain divided by the total drug concentration in the plasma.
-
The unbound brain-to-plasma concentration ratio (Kp,uu) was calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain). This parameter is a more accurate indicator of the drug's ability to reach its target in the CNS.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of this compound.
Caption: Simplified signaling pathway of an M4 positive allosteric modulator (PAM).
Caption: Experimental workflow for pharmacokinetic and CNS penetration studies.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of VU0467485
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor that, upon activation, typically signals through the Gi/o pathway, leading to neuronal inhibition.[4] This mechanism has garnered significant interest for the development of novel antipsychotic therapies. Preclinical studies have demonstrated the efficacy of this compound in rodent models of schizophrenia, suggesting its potential as a therapeutic candidate.
These application notes provide detailed protocols for the in vivo evaluation of this compound in two common rodent models of psychosis-like behavior: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion.
Signaling Pathway of M4 Receptor Activation
The M4 muscarinic acetylcholine receptor is predominantly coupled to the Gi/o family of G-proteins. Positive allosteric modulation of the M4 receptor by this compound enhances the binding of acetylcholine (ACh), leading to a more robust activation of the receptor. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The overall effect of this pathway is a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability and neurotransmitter release. In the striatum, a key brain region implicated in psychosis, M4 receptors are located on cholinergic interneurons and their activation inhibits the release of acetylcholine, which in turn modulates dopamine release, providing a mechanism for the antipsychotic-like effects of M4 PAMs.
Caption: M4 Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound from in vivo studies in rats.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Value |
| Dose | 3 mg/kg, oral (mono-HCl salt) |
| Cmax | 1.2 µM |
| AUC0-inf | 3.8 µM·h |
| t1/2 (elimination) | 4.2 hours |
| Bioavailability (F%) | High |
| CNS Penetration (Kp) | 0.31 - 1.0 |
| CNS Penetration (Kp,uu) | 0.37 - 0.84 |
Table 2: Efficacy of this compound in Preclinical Models of Schizophrenia in Rats
| Model | Psychostimulant | This compound Dose Range (oral) | Outcome |
| Amphetamine-Induced Hyperlocomotion (AHL) | Amphetamine (0.75 mg/kg, s.c.) | 1 - 10 mg/kg | Dose-dependent reversal of hyperlocomotion |
| MK-801-Induced Hyperlocomotion | MK-801 (0.18 mg/kg, s.c.) | 10 - 30 mg/kg | Dose-dependent reversal of hyperlocomotion |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL) Model
This protocol assesses the potential antipsychotic-like activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine in rats.
Materials:
-
This compound
-
d-Amphetamine sulfate
-
Vehicle for this compound: 0.5% methylcellulose and 0.1% Tween 80 in sterile water
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-350 g)
-
Open-field activity chambers equipped with infrared beams
Procedure:
-
Habituation:
-
For 2-3 consecutive days, handle the rats and allow them to habituate to the testing room for at least 60 minutes.
-
On each of these days, place the rats in the open-field activity chambers for 30-60 minutes to acclimate them to the environment.
-
-
Drug Preparation:
-
Prepare a suspension of this compound in the vehicle (0.5% methylcellulose, 0.1% Tween 80 in water). The concentration should be calculated based on the desired dose and a dosing volume of 1-2 mL/kg.
-
Dissolve d-amphetamine sulfate in saline.
-
-
Experimental Day:
-
Transport rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).
-
60 minutes after this compound/vehicle administration, administer amphetamine (0.75 mg/kg) or saline subcutaneously (s.c.).
-
Immediately place the rats in the open-field chambers and record locomotor activity for 90 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity (e.g., total distance traveled, ambulatory counts) in 5- or 10-minute bins.
-
Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Caption: Amphetamine-Induced Hyperlocomotion Workflow.
Protocol 2: MK-801-Induced Hyperlocomotion Model
This model evaluates the efficacy of this compound in a non-dopaminergic model of psychosis-like behavior induced by the NMDA receptor antagonist MK-801.
Materials:
-
This compound
-
MK-801 (dizocilpine maleate)
-
Vehicle for this compound: 0.5% methylcellulose and 0.1% Tween 80 in sterile water
-
Saline (0.9% NaCl)
-
Male Sprague-Dawley rats (250-350 g)
-
Open-field activity chambers
Procedure:
-
Habituation:
-
Follow the same habituation procedure as described in Protocol 1.
-
-
Drug Preparation:
-
Prepare a suspension of this compound as described in Protocol 1.
-
Dissolve MK-801 in saline.
-
-
Experimental Day:
-
Acclimate rats to the testing room for at least 60 minutes.
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle orally (p.o.).
-
60 minutes after this compound/vehicle administration, administer MK-801 (0.18 mg/kg) or saline subcutaneously (s.c.).
-
Immediately place the rats in the open-field chambers and record locomotor activity for at least 90 minutes. Peak hyperactivity induced by MK-801 is typically observed around 30 minutes post-injection.
-
-
Data Analysis:
-
Analyze the locomotor activity data as described in Protocol 1.
-
Caption: MK-801-Induced Hyperlocomotion Workflow.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU0467485 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2] As a PAM, this compound does not activate the M4 receptor directly but potentiates the effect of the endogenous ligand, acetylcholine. This mechanism offers a more nuanced modulation of cholinergic signaling compared to orthosteric agonists. The M4 receptor is a key G protein-coupled receptor (GPCR) in the central nervous system, and its activation is a promising therapeutic strategy for the treatment of psychosis and cognitive deficits associated with neuropsychiatric disorders such as schizophrenia.[3][4] Preclinical studies in rodent models have demonstrated the antipsychotic-like and cognitive-enhancing potential of this compound, making it a valuable research tool for investigating the role of M4 receptor modulation in brain function and disease.[3]
These application notes provide detailed protocols for the use of this compound in common rodent models of psychosis and cognitive dysfunction.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Receptor | Species | EC50 (nM) | Assay Type |
| M4 | Rat | 26.6 | Calcium Mobilization |
| M4 | Human | 78.8 | Calcium Mobilization |
| M1, M2, M3, M5 | Human, Rat | >10,000 | Calcium Mobilization |
Data sourced from
Pharmacokinetic Properties of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) |
| 3 | 1.2 | 0.5 | 3.8 | 4.2 |
| 10 | 1.8 (plasma), 0.56 (brain) | 1.5 | Not Reported | Not Reported |
Data sourced from
Signaling Pathways
The M4 muscarinic acetylcholine receptor primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, and potentiation by this compound, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA). Additionally, the βγ subunits of the dissociated G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0467485 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of VU0467485, a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for its application in both in vitro and in vivo preclinical models of schizophrenia.
Mechanism of Action
This compound acts as a positive allosteric modulator of the M4 receptor.[1][2] This means it does not directly activate the receptor itself but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. By binding to a site on the M4 receptor distinct from the acetylcholine binding site, this compound increases the receptor's affinity for acetylcholine and/or its efficacy in signal transduction. The M4 receptor is a G protein-coupled receptor that primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This modulatory action is believed to be responsible for its antipsychotic-like effects observed in preclinical studies.[1]
M4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the M4 muscarinic acetylcholine receptor and the modulatory role of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic and efficacy data for this compound.
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | EC₅₀ (nM) |
| M4 | Human | Calcium Mobilization | 78.8 |
| M4 | Rat | Calcium Mobilization | 26.6 |
| M4 | Dog | Calcium Mobilization | 87 |
| M4 | Cynomolgus Monkey | Calcium Mobilization | 102 |
| M1, M2, M3, M5 | Human & Rat | Calcium Mobilization | > 30,000 |
Data compiled from preclinical studies.
Table 2: Rat Pharmacokinetic Parameters of this compound (3 mg/kg, p.o.)
| Parameter | Value |
| Cₘₐₓ (µM) | 1.2 |
| Tₘₐₓ (h) | Not Reported |
| AUC₀-inf (µM·h) | 3.8 |
| t₁/₂ (h) | 4.2 |
Data represents mean values.
Table 3: In Vivo Efficacy of this compound in Amphetamine-Induced Hyperlocomotion (AHL) Model in Rats
| Dose (mg/kg, p.o.) | % Reversal of AHL |
| 10 | 43.2 |
This was reported as the minimum effective dose (MED).
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for M4 PAM Activity
This protocol describes how to assess the potency and selectivity of this compound as an M4 PAM using a calcium mobilization assay in a recombinant cell line.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a chimeric G-protein (e.g., Gqi5) to couple to the calcium pathway.
-
Cell culture medium (e.g., Ham's F-12) with appropriate supplements.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-M4 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM in assay buffer.
-
Remove the cell culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare an EC₂₀ concentration of acetylcholine in assay buffer. This is a sub-maximal concentration that will be potentiated by the PAM.
-
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for 2-5 minutes.
-
Add the EC₂₀ concentration of acetylcholine to the wells.
-
Measure the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
-
Normalize the data to the response of a maximal acetylcholine concentration.
-
Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
Protocol 2: Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This protocol is a widely used preclinical model to evaluate the potential antipsychotic activity of a compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound.
-
d-amphetamine.
-
Vehicle for this compound (e.g., 20% β-cyclodextrin).
-
Vehicle for amphetamine (e.g., 0.9% saline).
-
Open-field activity chambers equipped with infrared beams to measure locomotor activity.
Experimental Workflow:
Procedure:
-
Acclimation and Habituation:
-
House the rats for at least one week before the experiment to acclimate them to the facility.
-
Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 days prior to the test day.
-
-
Drug Administration:
-
On the test day, administer this compound orally (p.o.) at the desired doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should also be included.
-
Allow for a pretreatment period (e.g., 30-60 minutes) for the compound to be absorbed and reach the central nervous system.
-
-
Induction of Hyperlocomotion:
-
Administer d-amphetamine subcutaneously (s.c.) at a dose known to induce hyperlocomotion (e.g., 1-1.5 mg/kg). A control group should receive a saline injection.
-
-
Measurement of Locomotor Activity:
-
Immediately after the amphetamine injection, place the rats in the open-field chambers and record their locomotor activity for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total distance traveled or the number of beam breaks.
-
Compare the locomotor activity of the this compound-treated groups to the amphetamine-only group.
-
Calculate the percentage reversal of the amphetamine-induced hyperlocomotion. A significant reduction in locomotor activity compared to the amphetamine control group suggests potential antipsychotic-like efficacy.
-
Disclaimer
This information is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures and animal welfare guidelines.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor M4 [receptor.ai]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for VU0467485 in M4 Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine M4 receptor.[1][2][3][4] As a PAM, this compound does not activate the M4 receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh). This property makes it a valuable tool for studying the physiological roles of the M4 receptor and a potential therapeutic agent for treating neuropsychiatric disorders such as schizophrenia. M4 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability. These application notes provide detailed protocols for utilizing this compound to investigate M4 receptor function in vitro and in vivo.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay |
| PAM EC50 | Human M4 | 78.8 nM | Intracellular Calcium Mobilization |
| Rat M4 | 26.6 nM | Intracellular Calcium Mobilization | |
| ACh Potentiation | Human M4 | ~45-fold leftward shift of ACh CRC at 10 µM | Intracellular Calcium Mobilization |
| Rat M4 | ~40-fold shift of ACh CRC | Intracellular Calcium Mobilization | |
| Selectivity | Human M1, M2, M3, M5 | Inactive | Intracellular Calcium Mobilization |
| Rat M1, M2, M3, M5 | Inactive | Intracellular Calcium Mobilization | |
| Allosteric Properties (Human M4) | Estimated Affinity (KB) | 944 nM | Operational Model of Allosterism |
| Cooperativity (αβ) | 134 | Operational Model of Allosterism |
In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Dose | Value | Model/Assay |
| Cmax | Rat | 3 mg/kg (p.o.) | 1.2 µM | Pharmacokinetic Analysis |
| AUC0-inf | Rat | 3 mg/kg (p.o.) | 3.8 µM•h | Pharmacokinetic Analysis |
| Elimination t1/2 | Rat | 3 mg/kg (p.o.) | 4.2 hours | Pharmacokinetic Analysis |
| Efficacy | Rat | 1-10 mg/kg (p.o.) | Dose-dependent reversal of hyperlocomotion | Amphetamine-Induced Hyperlocomotion |
| Efficacy | Rat | 10-30 mg/kg (p.o.) | Dose-responsive reversal of hyperlocomotion | MK-801-Induced Hyperlocomotion |
Experimental Protocols
In Vitro Assay: Intracellular Calcium Mobilization using a FLIPR Instrument
This protocol describes the use of this compound to potentiate acetylcholine-induced calcium mobilization in cells expressing the M4 receptor. The assay is performed using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO cells stably expressing the human or rat M4 receptor.
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)
-
Probenecid (if required for cell line)
-
Acetylcholine (ACh)
-
This compound
-
384-well black-wall, clear-bottom assay plates
-
FLIPR instrument
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-M4 cells in appropriate media supplemented with FBS.
-
The day before the assay, seed the cells into 384-well black-wall, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage from the cells.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a stock solution of acetylcholine in assay buffer. The final concentration used should be at the EC20 level, which needs to be predetermined for the specific cell line.
-
In a separate compound plate, add the desired concentrations of this compound and the EC20 concentration of acetylcholine.
-
-
FLIPR Assay:
-
Set up the FLIPR instrument to monitor fluorescence changes over time.
-
Place the cell plate and the compound plate into the FLIPR.
-
Initiate the assay. The FLIPR will add the compounds from the compound plate to the cell plate and record the fluorescence signal before and after the addition.
-
Data is typically collected for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the EC50 of this compound by plotting the fluorescence response against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the fold-shift in ACh potency, perform a full ACh concentration-response curve in the presence and absence of a fixed concentration of this compound.
-
In Vivo Assay: Amphetamine-Induced Hyperlocomotion in Rats
This protocol is a preclinical model used to assess the antipsychotic-like activity of compounds.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Amphetamine sulfate
-
This compound
-
Vehicle (e.g., 10% Tween 80 in sterile water)
-
Open-field activity chambers equipped with infrared photobeams
-
Animal scale
-
Syringes and needles for oral gavage (p.o.) and subcutaneous (s.c.) injections
Protocol:
-
Animal Acclimation and Habituation:
-
House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimate the animals to the housing facility for at least one week before the experiment.
-
Habituate the rats to the open-field chambers for 30-60 minutes for at least two consecutive days prior to the testing day.
-
-
Drug Preparation and Administration:
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Prepare amphetamine in saline at a concentration of 1 mg/kg.
-
On the test day, administer this compound or vehicle via oral gavage (p.o.).
-
-
Behavioral Testing:
-
Approximately 30-60 minutes after this compound or vehicle administration, place the rats back into the open-field chambers for a 30-minute habituation period.
-
Following habituation, administer amphetamine (1 mg/kg, s.c.) to all animals.
-
Immediately after the amphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the total locomotor activity for each animal during the recording period.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like activity.
-
Visualizations
References
- 1. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-Based Assays for the M4 PAM VU0467485
Audience: Researchers, scientists, and drug development professionals.
Introduction: VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] As a PAM, this compound does not activate the M4 receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[2] This mechanism offers a promising therapeutic approach for conditions such as schizophrenia, by modulating neurotransmission in a more nuanced way than traditional orthosteric agonists.[2] These application notes provide detailed protocols for cell-based assays to characterize the activity and selectivity of this compound.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Potency of this compound at M4 Receptors Across Species
| Species | Receptor | Assay Type | EC50 (nM) | Maximal Response (% ACh Max) |
| Human | M4 | Calcium Mobilization | 78.8 | 80.6% |
| Rat | M4 | Calcium Mobilization | 26.6 | 68.7% |
| Dog | M4 | Calcium Mobilization | 87.0 | 49.0% |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 102.0 | 74.0% |
Data compiled from multiple sources.
Table 2: Selectivity Profile of this compound Against Other Muscarinic Receptor Subtypes
| Species | Receptor Subtype | EC50 (µM) |
| Human | M1 | > 30 |
| Human | M2 | > 30 |
| Human | M3 | > 30 |
| Human | M5 | > 30 |
| Rat | M1 | > 30 |
| Rat | M2 | > 30 |
| Rat | M3 | > 30 |
| Rat | M5 | > 30 |
Data indicates high selectivity for the M4 receptor.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for M4 PAM Activity
This protocol details the measurement of intracellular calcium mobilization in response to this compound in the presence of a sub-threshold concentration of acetylcholine. This is a common method to quantify the potentiation effect of a PAM.
Materials and Reagents:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor (e.g., CHO-hM4 or CHO-rM4). To facilitate calcium readout from the Gi-coupled M4 receptor, these cells are often co-transfected with a chimeric G-protein such as Gqi5.
-
Cell culture medium (e.g., DMEM/F12) with necessary supplements (FBS, antibiotics).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) stock solution.
-
This compound stock solution (in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
384-well black, clear-bottom assay plates.
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR).
Methodology:
-
Cell Culture and Plating:
-
Culture CHO-M4 cells according to standard cell culture protocols.
-
Harvest cells and seed them into 384-well assay plates at an appropriate density.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20). This concentration needs to be predetermined in a separate experiment.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescent plate reader.
-
Add the diluted this compound to the wells and incubate for a specified period (e.g., 2-5 minutes).
-
Using the plate reader's injector, add the EC20 concentration of acetylcholine to the wells.
-
Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
-
Data Analysis:
-
Calculate the increase in fluorescence for each well.
-
Normalize the data to the response of a maximal ACh concentration.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50.
-
Protocol 2: Fold-Shift Assay for Allosteric Modulator Characterization
This assay quantifies the extent to which this compound shifts the concentration-response curve of acetylcholine, providing a measure of its allosteric modulatory effect.
Methodology:
-
Follow Steps 1 and 2 from the Calcium Mobilization Assay protocol.
-
Compound Preparation:
-
Prepare serial dilutions of acetylcholine.
-
Prepare fixed concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).
-
-
Fluorescence Measurement:
-
Add the fixed concentrations of this compound (or vehicle) to the appropriate wells and incubate.
-
Inject the serial dilutions of acetylcholine and measure the calcium response as described above.
-
-
Data Analysis:
-
Generate separate acetylcholine concentration-response curves for each fixed concentration of this compound.
-
Calculate the EC50 of acetylcholine from each curve.
-
The "fold-shift" is the ratio of the acetylcholine EC50 in the absence of the PAM to the acetylcholine EC50 in the presence of the PAM. A leftward shift results in a fold-shift value greater than 1. This compound has been shown to induce a maximal ~45-fold leftward shift of the human M4 ACh concentration-response curve at a concentration of 10 μM.
-
Mandatory Visualizations
Caption: M4 receptor signaling pathway with this compound modulation.
Caption: Workflow for a cell-based calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0467485 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4R).[1] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor itself. This mechanism allows for a more nuanced modulation of the cholinergic system, which is implicated in a variety of central nervous system (CNS) functions and disorders. The M4 receptor, a Gαi/o-coupled receptor, is a key target for therapeutic intervention in conditions such as schizophrenia and Alzheimer's disease, due to its role in regulating neurotransmitter release and neuronal excitability.[2][3][4][5] These application notes provide a comprehensive overview of this compound's utility in neuroscience research, including its pharmacological properties, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Data Presentation
In Vitro Pharmacology of this compound
| Parameter | Species | Cell Line | EC50 | % ACh Max | Reference |
| M4 PAM Potency | Rat | CHO-K1 | 26.6 nM | 68.7 ± 3.4 | |
| M4 PAM Potency | Human | CHO-K1 | 78.8 nM | 80.6 ± 0.7 | |
| M4 PAM Potency | Dog | CHO-K1 | 87 nM | 49 | |
| M4 PAM Potency | Cynomolgus Monkey | CHO-K1 | 102 nM | 74 |
Selectivity of this compound over other Muscarinic Receptor Subtypes
| Receptor Subtype | Species | Activity |
| M1, M2, M3, M5 | Human | > 10 µM |
| M1, M2, M3, M5 | Rat | > 10 µM |
In Vivo Pharmacokinetics of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value |
| Cmax | 1.2 µM |
| Tmax | 1.5 h |
| AUC(0-inf) | 3.8 µM·h |
| t1/2 | 4.2 h |
Signaling Pathways and Experimental Workflows
M4 Muscarinic Receptor Signaling Pathway
The M4 muscarinic acetylcholine receptor primarily couples to the Gαi/o family of G-proteins. Upon activation by acetylcholine, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gαi/o and Gβγ). Gαi/o, in its active GTP-bound state, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate the activity of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. This compound, as a PAM, enhances the affinity and/or efficacy of acetylcholine at the M4 receptor, thereby potentiating these downstream signaling events.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the key steps for assessing the activity of this compound on M4 receptors using a calcium mobilization assay in a CHO-K1 cell line stably co-expressing the human M4 receptor and a chimeric G-protein (Gαqi5). This chimeric G-protein allows the Gαi/o-coupled M4 receptor to signal through the Gαq pathway, resulting in a measurable intracellular calcium flux.
Experimental Workflow: In Vivo Amphetamine-Induced Hyperlocomotion
This workflow describes the procedure for evaluating the antipsychotic-like potential of this compound in a rat model of amphetamine-induced hyperlocomotion.
Experimental Protocols
In Vitro: Calcium Mobilization Assay in CHO-K1/M4/Gαqi5 Cells
Objective: To determine the potency (EC50) of this compound as a positive allosteric modulator of the M4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor and the chimeric Gαqi5 protein.
-
Cell culture medium (e.g., DMEM/F-12) with necessary supplements (FBS, antibiotics).
-
96-well black-walled, clear-bottom cell culture plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Acetylcholine.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the CHO-K1/M4/Gαqi5 cells into 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM in assay buffer, typically with a final concentration of 2-4 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to create a concentration range for the dose-response curve.
-
Prepare a solution of acetylcholine in assay buffer at a concentration that elicits approximately 20% of the maximal response (EC20). This concentration needs to be predetermined.
-
Combine the this compound dilutions with the EC20 acetylcholine solution.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Program the instrument to add the compound solutions to the cell plate.
-
Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration.
-
Calculate the peak response for each concentration of this compound.
-
Normalize the data to the response of a maximal concentration of a full agonist or to the highest response observed with this compound.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
In Vivo: Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic-like efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Locomotor activity monitoring system (e.g., open field arenas with automated photobeam detection).
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle for this compound (e.g., 0.5% methylcellulose in water).
-
Saline (0.9% NaCl).
Procedure:
-
Habituation:
-
For 2-3 days prior to the experiment, handle the rats and habituate them to the locomotor activity chambers for at least 30-60 minutes each day. This reduces novelty-induced hyperactivity on the test day.
-
-
Test Day:
-
On the day of the experiment, place the rats in the locomotor activity chambers and allow them to acclimate for a 30-60 minute habituation period.
-
Following habituation, administer this compound or its vehicle via the desired route (e.g., oral gavage).
-
Return the animals to their home cages for the pretreatment interval (e.g., 30-60 minutes).
-
After the pretreatment interval, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) or saline to the rats.
-
Immediately place the rats back into the locomotor activity chambers and record their activity for 60-90 minutes.
-
-
Data Collection and Analysis:
-
The locomotor activity system will record parameters such as total distance traveled, ambulatory counts, and rearing frequency.
-
Analyze the data in time bins (e.g., 5- or 10-minute intervals) and as a cumulative total over the entire recording period.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like activity.
-
Applications in Neuroscience Research
Schizophrenia
The primary application of this compound in neuroscience research has been in the context of schizophrenia. The M4 receptor is highly expressed in brain regions implicated in the pathophysiology of schizophrenia, such as the striatum and cortex. Activation of M4 receptors can modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in this disorder. Preclinical studies have shown that M4 PAMs, including this compound, can reverse the hyperlocomotion induced by dopamine agonists like amphetamine, a model for the positive symptoms of schizophrenia. Further research can utilize this compound to explore the role of M4 receptors in the cognitive and negative symptoms of schizophrenia using more complex behavioral paradigms.
Alzheimer's Disease
While direct studies of this compound in Alzheimer's disease models are not yet widely published, the modulation of M4 receptors holds therapeutic promise for this neurodegenerative disorder. The cholinergic system is known to be severely compromised in Alzheimer's disease, contributing to cognitive decline. While M1 receptor agonists and PAMs have been the primary focus for cognitive enhancement, M4 PAMs may also offer benefits. Preliminary studies with other M4-selective PAMs suggest they can enhance learning and memory. Additionally, M4 PAMs could potentially manage the neuropsychiatric symptoms, such as agitation and psychosis, that are common in Alzheimer's disease patients. Future research could involve testing this compound in transgenic mouse models of Alzheimer's disease to assess its effects on cognitive deficits, as well as on the underlying amyloid-beta and tau pathologies.
Conclusion
This compound is a valuable research tool for investigating the role of the M4 muscarinic acetylcholine receptor in the CNS. Its high potency and selectivity make it an excellent probe for elucidating the therapeutic potential of M4 modulation in schizophrenia and other neuropsychiatric disorders. The provided protocols offer a starting point for researchers to incorporate this compound into their in vitro and in vivo studies. Further research, particularly in the area of Alzheimer's disease and cognitive enhancement, will be crucial in fully defining the therapeutic utility of this compound.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of M1 and M4 muscarinic receptors as potential treatments for Alzheimer’s disease and schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic Receptors and Alzheimer’s Disease: New Perspectives and Mechanisms [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Electrophysiology Studies with VU0467485
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] As an M4 PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine. This mechanism offers a promising therapeutic strategy for conditions such as schizophrenia by potentiating M4 signaling without the side effects associated with non-selective muscarinic agonists.[3] These application notes provide detailed protocols for characterizing the electrophysiological effects of this compound.
Note on Receptor Specificity: Initial interest in this compound may be associated with general muscarinic receptor modulation; however, it is critical to note that this compound is highly selective for the M4 receptor subtype over M1, M2, M3, and M5 receptors.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency and selectivity as an M4 PAM.
Table 1: In Vitro Potency of this compound at M4 Receptors
| Species | Assay Type | EC50 | Max Potentiation (% of ACh Max) |
| Human | Calcium Mobilization | 78.8 nM | 80.6% |
| Rat | Calcium Mobilization | 26.6 nM | 68.7% |
| Dog | Calcium Mobilization | 87 nM | 49% |
| Cynomolgus Monkey | Calcium Mobilization | 102 nM | 74% |
| Data sourced from calcium mobilization assays in CHO cells expressing the respective M4 receptors in the presence of an EC20 concentration of acetylcholine. |
Table 2: Selectivity Profile of this compound
| Receptor Subtype (Human) | Activity |
| M1 | > 10 µM (inactive) |
| M2 | > 30 µM (inactive) |
| M3 | > 10 µM (inactive) |
| M5 | > 10 µM (inactive) |
| Selectivity determined in functional assays using CHO cells expressing the respective human muscarinic receptor subtypes. |
Table 3: this compound Activity on Key Ion Channels
| Ion Channel | Assay Type | Result |
| hERG | Functional Assay | Inactive at 11 µM |
| Cardiac Ion Channel Panel | Functional Assays | IC50s > 33 µM |
| These data indicate a low risk of off-target effects on critical cardiac ion channels. |
Signaling Pathways and Experimental Logic
The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the Gi/o protein can directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. Electrophysiology studies are therefore crucial for directly measuring these ion channel modulations.
M4 Receptor Signaling Cascade
Experimental Protocols
The following are representative protocols for investigating the electrophysiological effects of this compound. The primary methods focus on whole-cell patch-clamp recordings from neurons endogenously expressing M4 receptors, such as striatal medium spiny neurons (MSNs), or from cell lines heterologously expressing the M4 receptor.
Protocol 1: Whole-Cell Voltage-Clamp Recording of M4-Mediated Inhibition of Voltage-Gated Calcium Currents (VGCCs) in Striatal Medium Spiny Neurons
This protocol is designed to measure the inhibitory effect of M4 receptor activation on VGCCs, a key downstream effect of Gi/o signaling.
1. Materials and Solutions:
-
Animal Model: C57BL/6J mice (postnatal day 21-28).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 2.5 KCl, 1.2 MgCl₂, 2.4 CaCl₂, 1.2 NaH₂PO₄, 21.4 NaHCO₃, and 11.1 glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Internal Solution (Cesium-based for isolating Ca²⁺ currents): (in mM) 120 Cs-methanesulfonate, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, and 10 phosphocreatine. pH adjusted to 7.3 with CsOH, osmolarity to ~290 mOsm.
-
Pharmacological Agents:
-
This compound (10 mM stock in DMSO)
-
Acetylcholine (ACh) (10 mM stock in H₂O)
-
Tetrodotoxin (TTX) (1 mM stock in H₂O) to block voltage-gated sodium channels.
-
TEA-Cl (1 M stock in H₂O) and 4-AP (1 M stock in H₂O) to block potassium channels.
-
2. Acute Brain Slice Preparation:
-
Anesthetize the mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300 µm coronal slices containing the striatum using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (containing TTX, TEA-Cl, and 4-AP) at 2-3 mL/min.
-
Identify medium spiny neurons in the dorsal striatum using DIC optics.
-
Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.
-
Hold the neuron at -80 mV in voltage-clamp mode.
-
Apply a voltage step protocol to elicit calcium currents (e.g., step from -80 mV to 0 mV for 200 ms).
-
Establish a stable baseline recording of the peak calcium current amplitude.
-
Apply a sub-threshold concentration of ACh (e.g., EC₂₀) to the bath to provide a tonic level of M4 receptor activation.
-
After the ACh effect has stabilized, co-apply this compound at the desired concentration (e.g., 100 nM to 1 µM) and record the change in the calcium current amplitude.
-
Wash out the drugs to allow for recovery of the current.
4. Data Analysis:
-
Measure the peak amplitude of the calcium current before, during, and after drug application.
-
Calculate the percentage of inhibition of the calcium current by this compound in the presence of ACh.
-
Construct concentration-response curves to determine the EC₅₀ of this compound.
Patch-Clamp Electrophysiology Workflow
Protocol 2: Characterizing this compound Modulation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels
This protocol uses a cell line stably expressing the human M4 receptor and GIRK channels to provide a robust and controlled system for studying M4-GIRK coupling.
1. Materials and Solutions:
-
Cell Line: HEK293 cells stably co-expressing the human M4 receptor and GIRK1/2 subunits.
-
External Solution: (in mM) 120 NaCl, 20 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. pH adjusted to 7.4 with NaOH. (High K⁺ is used to increase the size of the inward GIRK current).
-
Internal Solution: (in mM) 140 KCl, 10 HEPES, 5 EGTA, 3 MgCl₂, 3 ATP-Mg, 0.4 GTP-Na. pH adjusted to 7.2 with KOH.
-
Pharmacological Agents:
-
This compound (10 mM stock in DMSO)
-
Acetylcholine (ACh) (10 mM stock in H₂O)
-
2. Cell Culture and Plating:
-
Culture the HEK293-M4-GIRK cells under standard conditions (37°C, 5% CO₂).
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
3. Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single, healthy-looking cell.
-
Hold the cell at -80 mV in voltage-clamp mode.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 500 ms) to generate a current-voltage (I-V) relationship.
-
Record a stable baseline I-V curve.
-
Apply a sub-threshold concentration of ACh (e.g., EC₂₀) to the bath.
-
Once a stable inward current is induced by ACh, co-apply this compound at the desired concentration.
-
Record the potentiated inward current and the change in the I-V curve.
-
Perform a washout step to observe the reversal of the effect.
4. Data Analysis:
-
Measure the amplitude of the inward current at a specific holding potential (e.g., -120 mV) for each condition.
-
Calculate the fold potentiation of the ACh-induced current by this compound.
-
Analyze the change in the reversal potential and the shape of the I-V curve to confirm the current is carried by K⁺ through GIRK channels.
Positive Allosteric Modulation Mechanism
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the M4 muscarinic receptor. The protocols outlined above provide a framework for conducting detailed electrophysiological studies to characterize its mechanism of action on native and recombinant ion channels. These experiments are essential for understanding how M4 PAMs modulate neuronal excitability and for advancing the development of novel therapeutics for neurological and psychiatric disorders.
References
Behavioral Pharmacology of VU0467485: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4).[1][2][3][4] As an M4 PAM, this compound does not directly activate the M4 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[1] This mechanism of action has garnered significant interest for its therapeutic potential in treating neuropsychiatric disorders, particularly schizophrenia, by modulating dopamine signaling in the striatum. This compound has demonstrated robust efficacy in preclinical models of schizophrenia, coupled with a favorable pharmacokinetic profile, making it a valuable research tool and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the behavioral pharmacology of this compound, including its in vitro and in vivo properties, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor Subtype | Species | Assay Type | Parameter | Value |
| M4 | Human | Calcium Mobilization (PAM) | EC50 | 78.8 nM |
| M4 | Rat | Calcium Mobilization (PAM) | EC50 | 26.6 nM |
| M4 | Dog | Calcium Mobilization (PAM) | EC50 | 87 nM |
| M4 | Cynomolgus Monkey | Calcium Mobilization (PAM) | EC50 | 102 nM |
| M1 | Human | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M2 | Human | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M3 | Human | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M5 | Human | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M1 | Rat | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M2 | Rat | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M3 | Rat | Calcium Mobilization (PAM) | EC50 | > 30 µM |
| M5 | Rat | Calcium Mobilization (PAM) | EC50 | > 30 µM |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Units |
| Cmax | Oral (3 mg/kg) | 1.2 | µM |
| AUC0-inf | Oral (3 mg/kg) | 3.8 | µM·h |
| t1/2 | Oral (3 mg/kg) | 4.2 | hours |
| CNS Penetration (Kp) | Intravenous | 0.31 - 1.0 | - |
| Unbound Brain Fraction (Kp,uu) | Intravenous | 0.37 - 0.84 | - |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Schizophrenia
| Behavioral Model | Species | Psychostimulant | This compound Dose (p.o.) | Effect |
| Hyperlocomotion | Rat | Amphetamine | 10 - 30 mg/kg | Dose-dependent reversal |
| Hyperlocomotion | Rat | MK-801 | 10 - 30 mg/kg | Dose-dependent reversal |
Signaling Pathway and Experimental Workflows
M4 Receptor Signaling Pathway
This compound potentiates the signaling of the M4 muscarinic receptor, which is primarily coupled to the Gi/o family of G-proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Experimental Workflow: Psychostimulant-Induced Hyperlocomotion Assay
This workflow outlines the key steps in assessing the efficacy of this compound in reversing hyperlocomotion induced by psychostimulants like amphetamine or MK-801, a common preclinical model for the positive symptoms of schizophrenia.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay for M4 PAM Activity
This protocol describes a method to determine the potency of this compound as a positive allosteric modulator at the M4 receptor using a cell-based calcium mobilization assay.
1. Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 receptor and a promiscuous G-protein (e.g., Gqi5 or Gα15) in Ham's F-12 nutrient mixture supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture cells at 37°C in a humidified atmosphere of 5% CO2.
-
Plate cells into 96- or 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.
2. Reagent Preparation:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM) loading solution: Prepare according to the manufacturer's instructions. Typically, this involves dissolving the dye in DMSO and then diluting it in the assay buffer, often with an agent like probenecid to prevent dye extrusion.
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Acetylcholine (ACh) Solution: Prepare a stock solution of ACh in assay buffer. For PAM assays, a sub-maximal (EC20) concentration of ACh is typically used.
3. Assay Procedure:
-
Remove the culture medium from the cell plates.
-
Add the calcium-sensitive dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing the desired concentrations of this compound (or vehicle control) to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Add the EC20 concentration of ACh to all wells and immediately begin recording the fluorescence intensity over time (e.g., for 90-120 seconds).
4. Data Analysis:
-
The increase in fluorescence intensity upon ACh addition corresponds to an increase in intracellular calcium.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of a control (ACh alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Amphetamine-Induced Hyperlocomotion Assay
This protocol details a standard procedure to evaluate the antipsychotic-like potential of this compound by measuring its ability to reverse amphetamine-induced hyperlocomotion in rats.
1. Animals:
-
Use adult male Sprague-Dawley or Wistar rats (250-350 g).
-
House the animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before the experiment.
2. Apparatus:
-
Use open-field arenas (e.g., 40 x 40 x 40 cm) made of a non-reflective material.
-
Equip the arenas with infrared beams or a video-tracking system to automatically record locomotor activity.
-
Place the arenas in a sound-attenuated and dimly lit room.
3. Drug Preparation and Administration:
-
This compound: Suspend in a suitable vehicle (e.g., 10% Tween 80 in sterile water) for oral (p.o.) administration.
-
d-Amphetamine sulfate: Dissolve in sterile 0.9% saline for subcutaneous (s.c.) administration.
-
Prepare all drug solutions fresh on the day of the experiment.
4. Experimental Procedure:
-
Transport the rats to the testing room and allow them to habituate for at least 60 minutes.
-
Administer this compound or its vehicle orally at a defined pretreatment time (e.g., 60 minutes) before the amphetamine challenge.
-
After the pretreatment interval, administer d-amphetamine (e.g., 1.0-1.5 mg/kg, s.c.) or saline.
-
Immediately place the rats individually into the open-field arenas.
-
Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for a period of 60 to 90 minutes.
5. Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) and as a total over the entire session.
-
Use a two-way analysis of variance (ANOVA) with this compound treatment and amphetamine treatment as the main factors, followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's) to compare group means.
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates antipsychotic-like efficacy.
In Vivo MK-801-Induced Hyperlocomotion Assay
This protocol is similar to the amphetamine-induced hyperlocomotion assay but uses the NMDA receptor antagonist MK-801 to induce a hyperdopaminergic state, providing another well-established preclinical model of psychosis.
1. Animals and Apparatus:
-
Follow the same procedures for animal selection, housing, and apparatus as described for the amphetamine-induced hyperlocomotion assay.
2. Drug Preparation and Administration:
-
This compound: Prepare and administer as described previously.
-
MK-801 (dizocilpine maleate): Dissolve in sterile 0.9% saline for subcutaneous (s.c.) or intraperitoneal (i.p.) administration.
3. Experimental Procedure:
-
Follow the same habituation and pretreatment procedures as for the amphetamine assay.
-
Administer MK-801 (e.g., 0.1-0.3 mg/kg, s.c. or i.p.) or saline.
-
Immediately place the rats into the open-field arenas and record locomotor activity for 60 to 120 minutes.
4. Data Analysis:
-
Analyze the data using the same statistical methods (ANOVA with post-hoc tests) as described for the amphetamine-induced hyperlocomotion assay.
-
A significant attenuation of MK-801-induced hyperlocomotion by this compound provides further evidence of its antipsychotic-like properties.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the M4 muscarinic receptor in normal physiology and in the pathophysiology of neuropsychiatric disorders. Its potency, selectivity, and in vivo efficacy in preclinical models of schizophrenia make it a compound of significant interest for both basic research and drug development. The protocols and data presented in these application notes are intended to guide researchers in the effective use and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term Administration of M₄ PAMs in Animals
A focus on VU0467485 and its analogue VU0467154
These application notes provide detailed protocols for the long-term in vivo administration of muscarinic acetylcholine receptor 4 (M₄) positive allosteric modulators (PAMs), with a primary focus on the preclinical candidate this compound and its structurally related analogue, VU0467154. Due to the limited availability of published long-term administration data for this compound, this document leverages findings from repeated dosing studies of VU0467154 to provide comprehensive experimental guidelines for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent, selective, and orally bioavailable M₄ PAM that has demonstrated efficacy in preclinical models of schizophrenia.[1][2] As an allosteric modulator, it enhances the response of the M₄ receptor to the endogenous neurotransmitter acetylcholine.[1] This mechanism of action is a promising therapeutic strategy for schizophrenia, aiming to provide antipsychotic and cognitive-enhancing effects with fewer side effects than traditional treatments.[1][3] Although evaluated as a preclinical candidate, further development of this compound was halted due to challenges in achieving sufficiently high oral exposure in safety studies and predicted high and frequent human dosing requirements.
M₄ Receptor Signaling Pathway
The M₄ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability.
Figure 1: M₄ Receptor Signaling Pathway. This diagram illustrates the mechanism of action for this compound as a positive allosteric modulator of the M₄ receptor.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic and efficacy data for this compound and VU0467154.
Table 1: In Vitro Potency of this compound
| Species | M₄ PAM EC₅₀ (nM) |
| Human | 78.8 |
| Rat | 26.6 |
| Data from Wood et al., 2016 |
Table 2: In Vivo Pharmacokinetics of this compound (Single Dose)
| Species | Dose (mg/kg, p.o.) | Cₘₐₓ (µM) | t₁/₂ (h) | Brain Kp | Brain Kp,uu |
| Rat | 3 | 1.2 | 4.2 | 0.31 | 0.37 |
| Dog | 3 | - | - | 1.0 | 0.84 |
| Data from Wood et al., 2016 |
Table 3: Efficacy of this compound in Amphetamine-Induced Hyperlocomotion (AHL) in Rats (Single Dose)
| Dose (mg/kg, p.o.) | % Reversal of AHL | Unbound Brain Conc. (nM) at 1.5h |
| 1 | ~10% | - |
| 3 | ~20% | - |
| 10 | 43.2% | 20 |
| Data from Wood et al., 2016 |
Table 4: Brain Concentrations of VU0467154 in Mice Following Repeated Dosing (10 days, once daily)
| Dose (mg/kg) | Unbound Brain Concentration (nM) |
| 1 | 1.2 |
| 3 | 2.2 |
| 10 | 4.2 |
| Data from Gould et al., 2018 |
Experimental Protocols
The following protocols are based on published preclinical studies of M₄ PAMs.
Repeated Dosing for Cognitive Enhancement and Antipsychotic-Like Activity (Based on VU0467154 studies)
This protocol is adapted from studies investigating the effects of repeated administration of VU0467154 on cognition and behavior in mice.
Objective: To assess the effects of sub-chronic (10-day) administration of an M₄ PAM on learning, memory, and MK-801-induced hyperlocomotion.
Materials:
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VU0467154 (or other M₄ PAM)
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Vehicle (e.g., 0.5% methylcellulose in sterile water)
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MK-801
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C57BL/6J mice
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Apparatus for behavioral testing (e.g., touchscreen chambers, open field arenas, contextual fear conditioning chambers)
Procedure:
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Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.
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Drug Preparation: Prepare fresh solutions of the M₄ PAM in the chosen vehicle daily.
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Dosing Regimen: Administer the M₄ PAM or vehicle orally (p.o.) once daily for 10 consecutive days.
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Behavioral Testing:
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Cognitive Tasks (e.g., touchscreen visual pairwise discrimination): Conduct daily training sessions. The M₄ PAM can be administered either before or after each session to assess effects on acquisition or consolidation of memory, respectively.
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Antipsychotic-like Activity (MK-801-induced hyperlocomotion): On the final day of dosing, administer the M₄ PAM. After a predetermined time (e.g., 60 minutes), administer MK-801. 30 minutes after MK-801 injection, place the mice in an open field arena and record locomotor activity for a specified duration (e.g., 60 minutes).
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Figure 2: Experimental workflow for repeated dosing studies.
Amphetamine-Induced Hyperlocomotion (AHL) Model (Based on this compound studies)
This protocol is for assessing the antipsychotic-like potential of an M₄ PAM in a rat model.
Objective: To determine if acute administration of an M₄ PAM can reverse hyperlocomotion induced by amphetamine.
Materials:
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This compound (or other M₄ PAM)
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Vehicle
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d-amphetamine sulfate
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Sprague-Dawley rats
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Open field arenas with locomotor activity monitoring systems
Procedure:
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Animal Acclimation: Acclimate rats to the testing room and open field arenas for several days prior to the experiment.
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Dosing: Administer the M₄ PAM or vehicle orally (p.o.).
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Amphetamine Challenge: After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine subcutaneously (s.c.).
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Locomotor Activity Measurement: Immediately place the rats in the open field arenas and record locomotor activity for a set duration (e.g., 90 minutes).
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Data Analysis: Analyze the locomotor data, typically by comparing the total distance traveled between the different treatment groups.
Conclusion
The M₄ PAM this compound and its analogues represent a promising class of compounds for the treatment of schizophrenia. While long-term administration data for this compound itself is limited, studies with the related compound VU0467154 demonstrate that repeated dosing does not lead to tolerance and maintains efficacy in cognitive and antipsychotic-like models. The protocols and data presented here provide a framework for researchers to design and conduct their own long-term in vivo studies with M₄ PAMs, contributing to the further development of this important therapeutic class.
References
Troubleshooting & Optimization
VU0467485 solubility and formulation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and formulation of VU0467485, a potent and selective M4 positive allosteric modulator (PAM).
Troubleshooting Guides and FAQs
This section addresses common issues and questions related to the handling and use of this compound in experimental settings.
FAQs
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of 20 mg/mL (55.49 mM)[1]. To achieve this concentration, ultrasonic treatment and warming to 60°C may be necessary[1]. It is crucial to use newly opened, non-hygroscopic DMSO, as absorbed water can significantly reduce the compound's solubility[1].
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue due to the low aqueous solubility of this compound (2.4 μM at pH 7.4)[2]. Here are some troubleshooting steps:
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Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
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Increase the DMSO concentration: While not always ideal for cellular health, a slightly higher final DMSO concentration (e.g., 0.1% to 0.5%) in your assay medium might help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
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Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final assay buffer can help to improve the solubility of hydrophobic compounds. Start with low concentrations (e.g., 0.01%) and verify that the surfactant does not interfere with your assay.
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Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use to minimize the time for precipitation to occur.
Q3: What is the recommended formulation for in vivo oral administration studies in rodents?
A3: For in vivo studies in rats, a suspension of the mono-HCl salt of this compound has been successfully used[2]. The formulation consists of 0.1% Tween 80 and 0.5% methylcellulose in water. This vehicle helps to keep the compound suspended and improves its oral bioavailability.
Q4: How should I store my stock solutions of this compound?
A4: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Data Presentation: Solubility of this compound
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 20 mg/mL (55.49 mM) | Requires sonication and warming to 60°C. Use of non-hygroscopic DMSO is critical. |
| Aqueous Buffer (pH 7.4) | 2.4 µM | Low aqueous solubility is a key consideration for in vitro assay preparation. |
| 0.1% Tween 80 and 0.5% methylcellulose in water | Suspension | This formulation has been used for oral administration of the mono-HCl salt of this compound in rats. |
Experimental Protocols
Preparation of this compound Stock Solution
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of fresh, high-purity DMSO to achieve a concentration of 20 mg/mL.
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Vortex the solution briefly.
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Place the tube in an ultrasonic water bath for 10-15 minutes.
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If the compound is not fully dissolved, warm the solution to 60°C with gentle agitation until a clear solution is obtained.
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Allow the solution to cool to room temperature.
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Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
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Thaw a single-use aliquot of the this compound DMSO stock solution.
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Perform serial dilutions of the stock solution in DMSO to create intermediate stock concentrations.
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Just before use, dilute the intermediate DMSO stock solutions into your final aqueous assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Preparation of Suspension for In Vivo Oral Dosing
This protocol is for the mono-HCl salt of this compound.
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Prepare the vehicle by dissolving 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in water. This may require heating and stirring. Allow the vehicle to cool to room temperature.
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Weigh the required amount of this compound mono-HCl salt.
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Add a small amount of the vehicle to the powder to create a paste.
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Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
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Maintain stirring of the suspension during dosing to ensure homogeneity.
Mandatory Visualizations
Signaling Pathway of M4 Muscarinic Acetylcholine Receptor
Caption: Simplified signaling cascade of the M4 muscarinic acetylcholine receptor.
Experimental Workflow for an In Vitro Cell-Based Assay
Caption: A typical experimental workflow for evaluating this compound in a cell-based assay.
References
Technical Support Center: VU0467485 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of VU0467485, a potent and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the muscarinic acetylcholine receptor 4 (M4). It acts as a positive allosteric modulator (PAM), enhancing the receptor's response to the endogenous ligand, acetylcholine.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The most significant known off-target activity of this compound is binding to the rat GABAA receptor with an IC50 of 1.2 μM in radioligand binding assays.[1] Ancillary pharmacology screening against a panel of 200 targets indicated no other significant off-target activities (IC50s or EC50s > 10 μM).[1]
Q3: How selective is this compound for the M4 receptor over other muscarinic subtypes?
A3: this compound is highly selective for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5). In functional assays, it shows robust potentiation of M4 with significantly lower or no activity at the other subtypes.
Q4: Has this compound been screened against a broader panel of targets?
A4: Yes, this compound was assessed in an internal AstraZeneca/Cerep panel against 200 targets, which included binding and functional assays for various receptors, ion channels, and transporters. While the specific list of all 200 targets is proprietary, such panels typically include a wide range of CNS and cardiovascular targets to assess potential safety liabilities. A representative list of targets commonly found in such safety pharmacology panels is provided in the table below.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | Potency (EC50/IC50) | Reference |
| M4 Receptor | Calcium Mobilization (PAM) | Human | 78.8 nM | |
| M4 Receptor | Calcium Mobilization (PAM) | Rat | 26.6 nM | |
| M1, M2, M3, M5 Receptors | Functional Assays | Human, Rat | > 10 µM | |
| GABAA Receptor | Radioligand Binding | Rat | 1.2 µM | |
| hERG | Functional Assay | Human | > 11 µM | |
| Cardiac Ion Channel Panel | Functional Assays | - | > 33 µM |
Table 2: Representative Off-Target Safety Panel
This table lists examples of targets commonly included in broad off-target screening panels to assess the safety profile of a compound.
| Target Class | Representative Targets |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3, D4, D5), Serotonin (5-HT1A, 5-HT2A, 5-HT2B, 5-HT3), Histamine (H1, H2), Opioid (μ, δ, κ) |
| Ion Channels | Sodium (Nav1.5), Potassium (hERG, KCNQ1), Calcium (Cav1.2) |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Enzymes | Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs) |
Experimental Protocols
1. Radioligand Binding Assay for Off-Target Assessment (e.g., GABAA Receptor)
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Objective: To determine the binding affinity of this compound for a potential off-target receptor.
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Materials:
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Cell membranes prepared from cells expressing the target receptor (e.g., rat brain homogenate for GABAA).
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Radioligand specific for the target receptor (e.g., [3H]-Flunitrazepam for the benzodiazepine site on the GABAA receptor).
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This compound stock solution.
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Assay buffer (e.g., Tris-HCl buffer).
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96-well microplates.
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Glass fiber filters.
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Scintillation fluid and counter.
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-
Method:
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Prepare serial dilutions of this compound.
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In a 96-well plate, add the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
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To determine non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor to a set of wells.
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Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold assay buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
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2. Calcium Mobilization Assay for M4 Receptor Potentiation
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Objective: To measure the potentiation of acetylcholine-induced calcium mobilization by this compound at the M4 receptor.
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Materials:
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CHO or HEK293 cells stably expressing the human or rat M4 receptor and a G-protein chimera (e.g., Gαqi5) to enable calcium signaling.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Acetylcholine (ACh).
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This compound stock solution.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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96- or 384-well black, clear-bottom microplates.
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A fluorescence plate reader with automated injection capabilities.
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-
Method:
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Seed the cells in the microplates and allow them to attach overnight.
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Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
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Prepare serial dilutions of this compound.
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Add the different concentrations of this compound to the cells and incubate for a short period.
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Using the fluorescence plate reader, measure the baseline fluorescence.
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Inject a sub-maximal (EC20) concentration of acetylcholine and record the change in fluorescence over time.
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Determine the peak fluorescence response for each concentration of this compound.
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Plot the response against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for potentiation.
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Troubleshooting Guides
Issue 1: High background or non-specific binding in the radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand concentration too high. | Use a radioligand concentration at or below its Kd value. |
| Insufficient washing. | Increase the number and volume of washes during the filtration step. |
| Radioligand sticking to filters. | Pre-soak the filters in a solution like polyethyleneimine (PEI). |
| Inadequate blocking of non-specific sites. | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. |
Issue 2: No or low signal in the calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Poor cell health. | Ensure cells are healthy and not over-confluent. Use fresh cell cultures. |
| Inefficient dye loading. | Optimize dye concentration and incubation time. Ensure the use of a dispersing agent like Pluronic F-127 if recommended. |
| Incorrect acetylcholine concentration. | Verify the EC20 concentration of acetylcholine for your cell line. |
| Inactive this compound. | Check the storage and handling of the compound. Prepare fresh dilutions. |
| Low receptor expression. | Confirm the expression of the M4 receptor in your cell line. |
Issue 3: High well-to-well variability.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. |
| Pipetting errors. | Use automated liquid handling systems if available. Be careful with manual pipetting. |
| Edge effects in the plate. | Avoid using the outer wells of the microplate or fill them with buffer. |
Mandatory Visualization
Caption: M4 muscarinic receptor signaling pathway.
Caption: GABAA receptor signaling pathway.
Caption: Experimental workflow for off-target investigation.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
VU0467485 In Vitro Assays: Technical Support Center
Welcome to the technical support center for VU0467485. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies of this M4 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro assays with this compound.
Question 1: Why am I observing little to no activity with this compound in my functional assay?
Answer: This is a common issue when working with positive allosteric modulators (PAMs). This compound is not a direct agonist; it requires the presence of an orthosteric agonist like acetylcholine (ACh) to potentiate the M4 receptor's signal.[1]
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Troubleshooting Steps:
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Ensure Agonist Presence: Confirm that you are adding a concentration of an orthosteric agonist (e.g., acetylcholine) to your assay buffer.
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Optimize Agonist Concentration: The recommended concentration is an EC20 (the concentration that gives 20% of the maximal response). If the agonist concentration is too high (near saturation), the potentiating effect of the PAM will be masked. If it is too low, the resulting signal may be too weak to detect. You must determine the EC20 for your specific cell system and assay conditions.
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Cell Line Verification: Ensure your cells express the M4 receptor. The original characterization assays used CHO cells stably transfected with the human or rat M4 receptor.[1] The M4 receptor typically couples to Gi/o proteins. If using a calcium mobilization assay, you may need a chimeric G-protein (like Gqi5) to redirect the signal through a calcium-based readout.[1][2]
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Question 2: My dose-response curve for this compound is inconsistent and shows high variability between experiments. What are the likely causes?
Answer: Variability in PAM assays often stems from minor inconsistencies in experimental conditions which are amplified by the nature of allosteric modulation.
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Troubleshooting Steps:
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Precise Agonist Concentration: The most critical parameter is the concentration of the orthosteric agonist (ACh). Even small pipetting errors in the EC20 concentration of ACh can lead to significant shifts in the PAM's apparent potency. Prepare a fresh, large batch of agonist-containing buffer for each experiment to minimize this variability.
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Compound Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations. It is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions.
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Cell Health and Density: Use cells that are healthy, in a consistent passage number, and plated at a uniform density. Over-confluent or stressed cells can exhibit altered receptor expression and signaling.
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Incubation Times: Standardize all incubation times, including compound pre-incubation and agonist stimulation, as these can influence the observed pharmacology.
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Question 3: How should I prepare and store this compound stock solutions?
Answer: Proper handling is crucial for maintaining the compound's integrity.
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Recommendations:
-
Solvent: Dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 10 mM).
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Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
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Working Dilutions: On the day of the experiment, prepare intermediate dilutions from the stock solution using your assay buffer. Be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts.
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Question 4: How can I confirm that the activity I'm seeing is specific to M4 modulation?
Answer: To confirm on-target activity, control experiments are essential.
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Control Strategies:
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Parental Cell Line Control: Test this compound in the parental cell line that does not express the M4 receptor. You should not observe any activity.
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Orthosteric Antagonist: Pre-treat the M4-expressing cells with a known M4-selective orthosteric antagonist. The antagonist should block the potentiation effect of this compound.
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Selectivity Panel: this compound is highly selective for M4 over other muscarinic receptor subtypes (M1, M2, M3, M5). If available, test the compound in cell lines expressing these other subtypes to confirm its selectivity profile.
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Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from published calcium mobilization assays. These assays were conducted in the presence of an EC20 concentration of acetylcholine.
| Receptor | Cell Line | Assay Type | Reported Potency (EC50) | Reference |
| Human M4 | CHO-hM4/Gqi5 | Calcium Mobilization | 78.8 nM | |
| Rat M4 | CHO-rM4 | Calcium Mobilization | 26.6 nM |
Key Experimental Protocols
Protocol: Calcium Mobilization Assay for M4 PAM Activity
This protocol outlines a typical fluorescence-based calcium mobilization assay using CHO cells stably expressing the human M4 receptor (hM4) and a chimeric G-protein (Gqi5).
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Cell Plating:
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Seed hM4/Gqi5-CHO cells into black-walled, clear-bottom 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
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Incubate plates for 24 hours at 37°C and 5% CO2.
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-
Dye Loading:
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Aspirate the culture medium from the wells.
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Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer (e.g., HBSS with 20 mM HEPES).
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Incubate the plate for 60 minutes at 37°C in the dark.
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-
Compound Preparation and Addition:
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Prepare a serial dilution of this compound in assay buffer. Also prepare a vehicle control (e.g., 0.1% DMSO in assay buffer).
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After the dye-loading incubation, wash the plate with assay buffer to remove excess dye.
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Add the this compound dilutions and vehicle control to the appropriate wells.
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Incubate for 15-30 minutes at room temperature.
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-
Agonist Stimulation and Measurement:
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Prepare an acetylcholine (ACh) solution in assay buffer at a concentration that will yield a final EC20 concentration in the wells.
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Place the plate into a fluorescence imaging plate reader (e.g., FLIPR).
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Measure the baseline fluorescence for 10-20 seconds.
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Add the ACh solution to all wells simultaneously using the instrument's integrated pipettor.
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Immediately begin measuring fluorescence intensity every second for at least 3 minutes.
-
-
Data Analysis:
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Calculate the response by subtracting the baseline fluorescence from the peak fluorescence for each well.
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Normalize the data to the vehicle control.
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Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
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Visualizations
M4 Receptor Signaling Pathway
Caption: Signaling pathway of the M4 receptor modulated by this compound.
Experimental Workflow for PAM Assay
Caption: Workflow for a typical calcium mobilization PAM assay.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent PAM assay results.
References
VU0467485 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of VU0467485 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] It does not activate the M4 receptor on its own but potentiates the receptor's response to the endogenous agonist, acetylcholine (ACh).[3][4] This allosteric modulation enhances the affinity of ACh for the M4 receptor and promotes efficient coupling to downstream G protein signaling pathways.[5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the solubility of this compound?
This compound has low aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 20 mg/mL (55.49 mM), a process that can be aided by ultrasonication and gentle warming to 60°C. When preparing aqueous solutions from a DMSO stock, it is crucial to be mindful of the final DMSO concentration to avoid precipitation and potential cellular toxicity.
Q4: Is this compound stable in cell culture media?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture media | The aqueous solubility limit of this compound has been exceeded. "Solvent shock" from adding a concentrated DMSO stock directly to an aqueous solution. | - Ensure the final concentration of this compound is within its aqueous solubility limit.- Serially dilute the DMSO stock in the aqueous buffer or media while vortexing to ensure rapid and thorough mixing.- Maintain a final DMSO concentration below 0.5% to minimize both precipitation and solvent toxicity. |
| Inconsistent or lower-than-expected potency in in vitro assays | Degradation of this compound in the stock solution or working solution. Inaccurate concentration of the stock solution. Adsorption of the compound to plasticware. | - Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock.- Verify the concentration of the stock solution using a spectrophotometer or other analytical method.- Use low-adhesion plasticware for preparing and storing solutions of this compound. |
| High background signal or off-target effects in cellular assays | The final DMSO concentration is too high, leading to solvent-induced cellular stress or toxicity. The concentration of this compound is too high, leading to non-specific interactions. | - Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your specific cell type.- Ensure the final DMSO concentration in your assay does not exceed this limit (typically <0.5%).- Perform a dose-response curve to determine the optimal concentration range for this compound in your assay. |
| Variability in results between experiments | Inconsistent preparation of stock or working solutions. Differences in cell passage number or confluency. Instability of this compound in the assay medium over the course of the experiment. | - Standardize all solution preparation protocols.- Use cells within a consistent passage number range and at a similar confluency for all experiments.- If the assay involves long incubation times, consider assessing the stability of this compound in your specific cell culture medium over the same duration. |
Quantitative Data Summary
In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) |
| M4 | Human | 78.8 |
| M4 | Rat | 26.6 |
Pharmacokinetic Properties of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value |
| Cmax | 1.2 µM |
| AUC0-inf | 3.8 µM·h |
| t1/2 | 4.2 hours |
Experimental Protocols
Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Allow the this compound powder to equilibrate to room temperature before opening the vial.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the powder is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
In Vitro Calcium Mobilization Assay
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Culture: Plate CHO cells stably expressing the human M4 receptor and a promiscuous G-protein (e.g., Gα15) into black-walled, clear-bottom 96-well plates. Culture the cells overnight to allow for adherence.
-
Dye Loading:
-
Prepare a calcium indicator dye loading solution according to the manufacturer's instructions (e.g., Fluo-4 AM).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate assay buffer.
-
Prepare a solution of acetylcholine (ACh) at a concentration that elicits a submaximal response (e.g., EC20).
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the appropriate wells and incubate for a short period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate fluorescence reading and add the ACh solution to all wells.
-
Continue to monitor the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of ACh) and a negative control (buffer only).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
Caption: M4 receptor signaling pathway with this compound.
Caption: In vitro assay workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with VU0467485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when working with VU0467485, a potent and selective M4 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2][3] This means it does not activate the M4 receptor on its own but enhances the receptor's response to its natural ligand, acetylcholine (ACh).[2] Its primary action is to potentiate the activity of ACh at the M4 receptor, leading to antipsychotic-like effects in preclinical models.[1]
Q2: What are the known potency values for this compound?
The potency of this compound has been determined in various in vitro assays, with EC50 values varying between rat and human M4 receptors.
| Species | Receptor | Assay Type | EC50 |
| Rat | M4 | Calcium Mobilization | 26.6 nM |
| Human | M4 | Calcium Mobilization | 78.8 nM |
| Dog | M4 | Calcium Mobilization | 87 nM |
| Cynomolgus Monkey | M4 | Calcium Mobilization | 102 nM |
| Data compiled from multiple sources. |
Q3: How selective is this compound for the M4 receptor?
This compound demonstrates high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, M5) in both human and rat. However, some off-target activity has been noted.
| Target | Activity | Species | IC50 / EC50 |
| M1, M2, M3, M5 | No significant activity | Human, Rat | > 10 µM |
| GABA-A Receptor | Binding | Rat | 1.2 µM |
| Cardiac Ion Channels | No significant activity | Human | > 33 µM |
| Data compiled from multiple sources. |
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.
Troubleshooting Unexpected Results
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No observed potentiation of M4 receptor activity.
If you do not observe the expected potentiation of the M4 receptor in your assay, consider the following troubleshooting steps.
Issue 2: Off-target effects observed at concentrations close to the M4 EC50.
Given the known interaction with the rat GABA-A receptor at 1.2 µM, it is possible to observe unexpected physiological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the translational value of VU0467485 studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the translational value of studies involving VU0467485, a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4).[1][2] It does not activate the M4 receptor on its own but potentiates the activity of the endogenous ligand, acetylcholine (ACh).[2] This modulation enhances the receptor's response to acetylcholine.[2]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) in both human and rat species.[1] It also shows minimal species differences in potency between human, rat, dog, and cynomolgus monkey M4 receptors, which is a significant advantage over previously reported M4 PAMs.
Q3: What are the potential therapeutic applications of this compound?
A3: this compound has shown antipsychotic-like activity in preclinical models, such as the amphetamine-induced hyperlocomotion model in rats. The M4 receptor is a key target for the treatment of schizophrenia, and M4 PAMs are being investigated for their potential to address both positive and negative symptoms of the disorder.
Q4: Why was the preclinical development of this compound halted?
A4: Despite a promising profile, the advancement of this compound was halted. This decision was based on projected human efficacious dosing and solubility issues, coupled with anticipated difficulties in achieving sufficiently high oral exposure in IND-enabling safety studies to establish acceptable margins.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor aqueous solubility leading to inconsistent in vitro results. | This compound has known solubility issues. The compound may be precipitating out of solution in aqueous assay buffers. | - Prepare stock solutions in a suitable organic solvent like DMSO. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent is low and consistent across experiments. - Use sonication or vortexing to aid dissolution. - Consider the use of solubilizing agents, but be mindful of their potential effects on the assay. |
| Variability in EC50 values between experiments. | - Inconsistent concentrations of acetylcholine (ACh) used for co-application. - Differences in cell passage number or health of the cell line expressing the M4 receptor. - Issues with compound stability in solution. | - Use a fixed, sub-maximal (EC20) concentration of ACh for all PAM assays to ensure consistency. - Maintain a consistent cell culture protocol, including passage number and seeding density. - Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. The stock solution is stable for up to 6 months at -80°C and 1 month at -20°C. |
| Difficulty in achieving desired in vivo exposure levels. | - Poor oral bioavailability due to low solubility and/or first-pass metabolism. - P-glycoprotein (P-gp) efflux, although this compound is reported not to be a P-gp substrate. | - Optimize the vehicle formulation for oral dosing to enhance solubility and absorption. - Consider alternative routes of administration, such as intraperitoneal injection, for preclinical studies to bypass potential oral absorption issues. - Conduct pharmacokinetic studies with different formulations to identify the optimal delivery method. |
| Unexpected off-target effects in vivo. | While highly selective against other muscarinic receptors, high concentrations might lead to engagement with other targets. | - Perform a broader panel of off-target screening to identify potential interactions. - Carefully design control experiments to differentiate between M4-mediated effects and potential off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Species | Assay Type | EC50 (nM) | % ACh Max | Reference |
| M4 | Human | Calcium Mobilization | 78.8 | 80.6 ± 0.7 | |
| M4 | Rat | Calcium Mobilization | 26.6 | 68.7 ± 3.4 | |
| M4 | Dog | Not Specified | 87 | 49 | |
| M4 | Cynomolgus Monkey | Not Specified | 102 | 74 | |
| M1, M2, M3, M5 | Human & Rat | Calcium Mobilization | > 30 µM | - |
Table 2: Pharmacokinetic Properties of this compound in Rats (3 mg/kg, p.o.)
| Parameter | Value | Unit | Reference |
| Cmax | 1.2 | µM | |
| AUC0-inf | 3.8 | µM·h | |
| t1/2 | 4.2 | hours | |
| CNS Penetration (Kp) | 0.31 - 1.0 | - | |
| Unbound Brain to Unbound Plasma Ratio (Kp,uu) | 0.37 - 0.84 | - |
Experimental Protocols
Calcium Mobilization Assay for M4 PAM Activity
This protocol is a generalized procedure based on the methods described for this compound.
-
Cell Culture:
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Use a stable cell line expressing the human or rat M4 receptor, such as CHO-K1 cells co-expressing a promiscuous G-protein (e.g., Gαqi5) to direct the signaling through the calcium pathway.
-
Culture cells in appropriate media and conditions until they reach the desired confluency for plating.
-
-
Cell Plating:
-
Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates at a density optimized for the assay.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) solution in a suitable assay buffer.
-
Remove the culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in assay buffer.
-
Prepare a solution of acetylcholine (ACh) at a concentration that will yield an EC20 response in the absence of the PAM. This concentration should be determined in separate agonist dose-response experiments.
-
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
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Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence.
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Add the this compound dilutions to the plate and incubate for a short period.
-
Add the EC20 concentration of ACh to the wells and immediately begin recording the fluorescent signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
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Plot the ΔF against the concentration of this compound.
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Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Diagrams
Caption: M4 receptor signaling pathway activated by acetylcholine and potentiated by this compound.
Caption: Preclinical evaluation workflow for an M4 PAM like this compound.
References
Technical Support Center: VU0467485 Toxicity and Safety Assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and safety assessment of VU0467485, a potent and selective M4 positive allosteric modulator (PAM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro safety profile of this compound?
A1: this compound has demonstrated a generally favorable in vitro safety profile in preclinical assessments. It exhibits low potential for cytochrome P450 (CYP) inhibition and induction.[1] Specifically, it showed minimal inhibition of key CYP enzymes (3A4, 2D6, 2C9, 1A2) with IC50 values greater than 30 μM in human hepatic microsomes.[1] Furthermore, the compound was found to be "clean" in glutathione (GSH) trapping experiments and a mini-Ames test, suggesting a low risk for reactive metabolite formation and mutagenicity, respectively.[1]
Q2: Has this compound been evaluated for off-target activities?
A2: this compound is characterized as a selective M4 PAM.[1][2] Its putative dealkylated metabolite also shows activity at the M4 receptor but not at the M2 subtype, suggesting the ortho-fluoro moiety contributes to its selectivity. While comprehensive off-target screening data is not detailed in the primary publication, its high selectivity for the M4 receptor is a key attribute.
Q3: What is the in vivo safety and tolerability of this compound?
A3: In vivo studies in rats have indicated good tolerability. A modified Irwin test, which assesses effects on autonomic and somatomotor functions, revealed no significant adverse effects following a single high oral dose of 56.6 mg/kg. This suggests a favorable acute safety profile in this preclinical model.
Q4: Are there any known liabilities related to drug-drug interactions?
A4: Based on its in vitro profile, this compound appears to have a low risk for drug-drug interactions mediated by CYP450 enzymes. The high IC50 values for CYP inhibition and high EC50 values for CYP induction suggest that it is unlikely to significantly affect the metabolism of co-administered drugs that are substrates for these enzymes. Additionally, it is not a substrate for P-glycoprotein (P-gp), reducing the likelihood of P-gp-mediated drug interactions.
Troubleshooting Guide
Issue 1: High variability in in vitro potency (EC50) measurements.
-
Possible Cause: this compound is a positive allosteric modulator, and its activity is dependent on the concentration of the endogenous agonist, acetylcholine (ACh). Inconsistent EC50 values can arise from fluctuations in the concentration of ACh or the co-agonist used in the assay.
-
Troubleshooting Steps:
-
Standardize Agonist Concentration: Ensure a fixed and consistent concentration of ACh (typically an EC20 concentration) is used across all experiments to achieve reproducible potentiation.
-
Cell Health and Density: Verify the health and consistent density of the cell line expressing the M4 receptor (e.g., CHO cells), as variations can impact receptor expression and signaling.
-
Assay Buffer Composition: Maintain consistent ionic strength and composition of the assay buffer, as these factors can influence ligand binding and receptor function.
-
Issue 2: Discrepancies between in vitro and in vivo efficacy.
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Possible Cause: Pharmacokinetic properties such as plasma protein binding and brain penetration can influence the free concentration of the compound available to bind to the M4 receptor in the central nervous system (CNS).
-
Troubleshooting Steps:
-
Consider Plasma Protein Binding: Account for the moderate plasma protein binding of this compound when designing in vivo experiments and interpreting data. The unbound fraction is the pharmacologically active portion.
-
Assess Brain Penetration: While this compound has moderate to high CNS penetration, factors such as the animal model and dosing vehicle can affect the brain-to-plasma ratio. Direct measurement of brain and plasma concentrations is recommended.
-
Metabolite Activity: Be aware that the dealkylated metabolite of this compound is also active. Consider the potential contribution of this metabolite to the overall in vivo efficacy.
-
Data Presentation
Table 1: In Vitro DMPK and Safety Profile of this compound
| Parameter | Species | Assay System | Result |
| CYP450 Inhibition (IC50) | Human | Hepatic Microsomes | > 30 μM (for 3A4, 2D6, 2C9, 1A2) |
| CYP450 Induction (EC50) | Human | Cryopreserved Hepatocytes | > 50 μM (for 3A4, 1A2, 2B6) |
| GSH Trapping | Human | Hepatic Microsomes | Clean |
| Mini-Ames Test | - | - | Clean |
| P-gp Substrate | - | MDCK-MDR1 | ER = 1.4 (Not a substrate) |
| Apparent Permeability (Papp) | - | Caco-2 | 31 × 10⁻⁶ cm/s |
| Fraction Unbound (fu, plasma) | Rat | Plasma | 0.031 |
| Fraction Unbound (fu, plasma) | Human | Plasma | 0.054 |
| Fraction Unbound (fu, plasma) | Cynomolgus | Plasma | 0.091 |
| Fraction Unbound (fu, brain) | Rat | Brain Homogenate | 0.037 |
Table 2: In Vivo Pharmacokinetics of this compound (3 mg/kg, p.o.) in Rat
| Parameter | Value |
| Cmax | 1.2 μM |
| AUC₀-inf | 3.8 μM·h |
| t₁/₂ | 4.2 hours |
Experimental Protocols
CYP450 Inhibition Assay
-
Objective: To determine the concentration of this compound that inhibits 50% of the activity of major CYP450 enzymes.
-
Methodology:
-
Human hepatic microsomes are incubated with a panel of specific CYP450 probe substrates in the presence of varying concentrations of this compound.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
Following incubation, the reaction is terminated, and the formation of the substrate-specific metabolite is quantified using LC-MS/MS.
-
IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Rat Modified Irwin Test
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Objective: To assess the acute effects of a high dose of this compound on the central and peripheral nervous systems.
-
Methodology:
-
Rats are administered a single oral dose of this compound (e.g., 56.6 mg/kg) or vehicle.
-
A comprehensive battery of behavioral and physiological parameters is observed and scored at multiple time points post-dose (e.g., up to 6 hours).
-
Parameters include, but are not limited to, changes in posture, gait, motor activity, reflexes, and autonomic signs (e.g., salivation, lacrimation).
-
Observations are compared between the treated and vehicle control groups.
-
Visualizations
Caption: Preclinical safety and DMPK workflow for this compound.
Caption: M4 receptor signaling potentiation by this compound.
References
Modifying VU0467485 experimental design
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing VU0467485, a potent and selective M4 positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2] It does not activate the receptor on its own but potentiates the activity of the endogenous ligand, acetylcholine (ACh), at the M4 receptor.[3] This leads to an enhanced downstream signaling cascade upon ACh binding.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) in both human and rat species.[1][3] Ancillary pharmacology screening against a large panel of other targets has shown no significant off-target activities, with the minor exception of a weak interaction with the rat GABAA receptor at micromolar concentrations.
Q3: What are the key in vitro potency values for this compound?
A3: The potency of this compound has been determined in functional assays measuring intracellular calcium mobilization. The EC50 values for potentiating the activity of an EC20 concentration of acetylcholine are 78.8 nM for the human M4 receptor and 26.6 nM for the rat M4 receptor.
Q4: What is a known limitation of this compound for in vivo studies?
A4: A significant challenge with this compound is its low aqueous solubility (2.4 μM at pH 7.4). This can lead to challenges in achieving high oral exposure and may result in solubility-limited absorption, particularly at higher doses.
Troubleshooting Guide
Issue 1: Poor or inconsistent results in in vitro assays.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: Ensure proper storage of this compound stock solutions. For long-term storage, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to one month. Avoid repeated freeze-thaw cycles.
-
Possible Cause: Issues with cell-based assay conditions.
-
Troubleshooting Step: Verify the health and passage number of the cell line expressing the M4 receptor. Ensure that the concentration of acetylcholine used for co-application with this compound is at an appropriate EC20 concentration to allow for the potentiation effect to be observed.
Issue 2: Low oral bioavailability or high variability in in vivo experiments.
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Possible Cause: Poor solubility of this compound.
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Troubleshooting Step: Consider formulation strategies to improve solubility. The mono-HCl salt of this compound has been used in preclinical studies and can be formulated as a suspension in vehicles such as 0.5% methylcellulose and 0.1% Tween 80 in water. For higher doses, solubility may still be a limiting factor.
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Possible Cause: Rapid metabolism.
-
Troubleshooting Step: While this compound has moderate clearance, its metabolism is mediated by multiple cytochrome P450 enzymes. Be aware of potential drug-drug interactions if co-administering with other compounds that are metabolized by or inhibit CYP enzymes.
Issue 3: Unexpected off-target effects in vivo.
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Possible Cause: Although highly selective, off-target effects can occur at high concentrations.
-
Troubleshooting Step: Ensure that the in vivo dosage is within the recommended range (e.g., 1-10 mg/kg, p.o. in rats for antipsychotic-like activity). If unexpected phenotypes are observed, consider performing control experiments to rule out off-target effects. The only noted off-target activity is weak binding to the rat GABAA receptor at 1.2 μM.
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 (nM) |
| M4 | Human | 78.8 |
| M4 | Rat | 26.6 |
| M1, M2, M3, M5 | Human & Rat | > 10,000 |
Data from calcium mobilization assays in the presence of an EC20 concentration of acetylcholine.
Table 2: Pharmacokinetic Parameters of this compound in Rat (3 mg/kg, p.o.)
| Parameter | Value | Unit |
| Cmax | 1.2 | µM |
| AUC0-inf | 3.8 | µM·h |
| t1/2 | 4.2 | hours |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
-
Cell Culture: Culture CHO cells stably expressing the human or rat M4 receptor in appropriate media.
-
Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer. Also, prepare a solution of acetylcholine (ACh) at a concentration that elicits an EC20 response in this assay.
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Assay:
-
Add the this compound dilutions to the wells.
-
After a short pre-incubation, add the EC20 concentration of ACh.
-
Measure the fluorescence intensity over time using a plate reader capable of detecting calcium flux.
-
-
Data Analysis: Plot the concentration-response curve for this compound and calculate the EC50 value.
Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model in Rats
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Animals: Acclimate male Sprague-Dawley rats to the testing environment.
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Compound Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).
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Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the compound to be absorbed.
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Amphetamine Challenge: Administer d-amphetamine (e.g., 1 mg/kg, s.c.) to induce hyperlocomotion.
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Locomotor Activity Monitoring: Immediately place the animals in locomotor activity chambers and record their activity for a set period (e.g., 60-90 minutes).
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Data Analysis: Quantify locomotor activity (e.g., distance traveled, beam breaks) and compare the effects of this compound treatment to the vehicle control group.
Mandatory Visualization
Caption: Signaling pathway of the M4 receptor modulated by this compound.
Caption: Workflow for the amphetamine-induced hyperlocomotion experiment.
Caption: A logical flow for troubleshooting common experimental issues.
References
Validation & Comparative
A Comparative Guide to VU0467485 and Other M4 Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M4 positive allosteric modulator (PAM) VU0467485 with other notable M4 PAMs. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool compounds for their studies in the field of neuroscience and drug development for conditions such as schizophrenia.
Introduction to M4 PAMs
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for treating the positive, negative, and cognitive symptoms of schizophrenia.[1] Positive allosteric modulators (PAMs) of the M4 receptor offer a mechanism to enhance the receptor's response to the endogenous neurotransmitter acetylcholine, providing a more nuanced modulation of receptor activity compared to direct agonists. This approach is anticipated to have a lower risk of off-target effects.[1] Over the years, several M4 PAMs have been developed, each with distinct pharmacological profiles. This guide focuses on a comparative analysis of this compound against other key M4 PAMs: VU0467154, VU0152100, and LY2033298.
Data Presentation: In Vitro Pharmacology
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other M4 PAMs at human and rat M4 receptors. Potency is typically measured as the half-maximal effective concentration (EC50) in functional assays, such as calcium mobilization assays.
Table 1: In Vitro Potency of M4 PAMs at Human M4 Receptors
| Compound | Human M4 EC50 (nM) | Reference |
| This compound | 78.8 | [2] |
| VU0467154 | 627 | [3] |
| VU0152100 | 257 | [3] |
| LY2033298 | 646 |
Table 2: In Vitro Potency of M4 PAMs at Rat M4 Receptors
| Compound | Rat M4 EC50 (nM) | Reference |
| This compound | 26.6 | |
| VU0467154 | 17.7 | |
| VU0152100 | 257 | |
| LY2033298 | 646 |
Table 3: Selectivity of this compound Against Other Muscarinic Receptor Subtypes
| Receptor Subtype (Human) | Activity of this compound | Reference |
| M1 | Inactive | |
| M2 | Inactive | |
| M3 | Inactive | |
| M5 | Inactive |
Data Presentation: In Vivo Efficacy
The efficacy of M4 PAMs is often evaluated in rodent models of schizophrenia, such as the amphetamine-induced hyperlocomotion (AHL) model. This model assesses the ability of a compound to reverse the excessive motor activity induced by amphetamine, a psychostimulant that increases dopamine levels.
Table 4: In Vivo Efficacy of M4 PAMs in the Rat Amphetamine-Induced Hyperlocomotion (AHL) Model
| Compound | Dose (mg/kg, p.o.) | % Reversal of Hyperlocomotion | Reference |
| This compound | 10 | 43.2 | |
| VU0467154 | 30 | ~40 | |
| VU0152100 | 30 | Significant reversal |
Experimental Protocols
Calcium Mobilization Assay (FLIPR)
This assay is a common method to determine the potency of M4 PAMs in a cellular context.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by M4 PAMs in cells expressing the M4 receptor.
Materials:
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CHO or HEK293 cells stably expressing the human or rat M4 receptor and a promiscuous G-protein (e.g., Gα15 or Gqi5) to couple to the calcium signaling pathway.
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Cell culture medium and supplements.
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Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
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Assay buffer (e.g., HBSS with 20 mM HEPES).
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Acetylcholine (ACh).
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Test compounds (M4 PAMs).
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Fluorometric Imaging Plate Reader (FLIPR).
Methodology:
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Cell Plating: Seed the M4 receptor-expressing cells into 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
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Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate the plate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.
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Compound Addition: Prepare serial dilutions of the test M4 PAMs. The FLIPR instrument will first add the test compound to the wells, followed by a sub-maximal (EC20) concentration of acetylcholine.
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Data Acquisition: The FLIPR instrument measures the fluorescence intensity before and after the addition of the compounds and acetylcholine. An increase in fluorescence indicates a rise in intracellular calcium.
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Data Analysis: The response is calculated as the change in fluorescence intensity. The EC50 value for each PAM is determined by plotting the response against the log of the PAM concentration and fitting the data to a sigmoidal dose-response curve.
Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This in vivo model is used to assess the antipsychotic-like potential of drug candidates.
Objective: To evaluate the ability of M4 PAMs to reverse the hyperlocomotion induced by amphetamine in rats.
Materials:
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Male Sprague-Dawley rats.
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Amphetamine sulfate.
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Test compounds (M4 PAMs).
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Vehicle for drug administration.
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Open-field activity chambers equipped with infrared beams to automatically track movement.
Methodology:
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Acclimation: Acclimate the rats to the testing room and the open-field chambers for a period of time before the experiment.
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Habituation: On the test day, place the rats in the activity chambers for a habituation period (e.g., 30-60 minutes) to allow their exploratory behavior to decrease to a stable baseline.
-
Drug Administration: Administer the test M4 PAM or vehicle orally (p.o.) or via another appropriate route. After a set pre-treatment time (e.g., 30-60 minutes), administer amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Data Collection: Immediately after amphetamine administration, record the locomotor activity of the rats for a specified duration (e.g., 60-90 minutes).
-
Data Analysis: Quantify locomotor activity by measuring parameters such as distance traveled, number of beam breaks, or time spent moving. Compare the activity of the M4 PAM-treated group to the vehicle-treated control group to determine the percentage reversal of amphetamine-induced hyperlocomotion.
Mandatory Visualization
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of VU0467485 and Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), VU0467485, and established atypical antipsychotics. The information presented herein is intended to offer an objective overview of their distinct pharmacological profiles, supported by available experimental data, to inform future research and drug development efforts in the field of neuropsychiatric disorders.
Introduction
Atypical antipsychotics have long been the cornerstone of treatment for schizophrenia and other psychotic disorders. Their therapeutic efficacy is primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, though they interact with a wide array of other neurotransmitter receptors. This multi-receptor profile, while effective, is also associated with a range of side effects. In contrast, this compound represents a novel therapeutic strategy, offering high selectivity for the M4 muscarinic acetylcholine receptor. By acting as a positive allosteric modulator, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, presenting a fundamentally different mechanism of action for achieving antipsychotic-like effects.
Mechanism of Action
This compound: A Selective M4 Positive Allosteric Modulator
This compound is a potent and selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3] As a PAM, it does not activate the M4 receptor directly but potentiates the activity of the endogenous ligand, acetylcholine.[1] This mechanism allows for a more nuanced modulation of cholinergic signaling, preserving the natural temporal and spatial patterns of neurotransmitter release. The M4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. M4 receptors are strategically expressed in key brain regions implicated in psychosis, such as the striatum and cortex, where they are thought to modulate dopaminergic and glutamatergic neurotransmission.
Atypical Antipsychotics: Multi-Receptor Antagonists
Atypical antipsychotics, including clozapine, olanzapine, and risperidone, are characterized by their broad receptor binding profiles. Their primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is believed to mediate their antipsychotic effects on positive symptoms. The high affinity for 5-HT2A receptors is a distinguishing feature of atypical antipsychotics and is thought to contribute to their lower risk of extrapyramidal side effects compared to typical antipsychotics. In addition to D2 and 5-HT2A antagonism, these drugs interact with a variety of other receptors, including other dopamine and serotonin receptor subtypes, as well as adrenergic, histaminergic, and muscarinic receptors. This multi-receptor activity contributes to both their therapeutic effects and their side-effect profiles, which can include weight gain, metabolic disturbances, and sedation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and a selection of atypical antipsychotics.
Table 1: In Vitro Receptor Potency and Affinity
| Compound | Primary Target(s) | Potency (EC50/IC50, nM) | Key Receptor Affinities (Ki, nM) |
| This compound | M4 PAM | human M4: 78.8 nM (EC50)rat M4: 26.6 nM (EC50) | Screened against 200 targets with IC50s or EC50s > 10,000 nM, except for rat GABAA receptor (IC50 = 1,200 nM) |
| Clozapine | D2, 5-HT2A Antagonist | - | D2: 1605-HT2A: 5.4D4: 24H1: 1.1M1: 6.2α1A: 1.6 |
| Olanzapine | D2, 5-HT2A Antagonist | - | D2: 115-HT2A: 4D1: 31H1: 7M1: 265-HT2C: 11 |
| Risperidone | D2, 5-HT2A Antagonist | - | D2: 3.135-HT2A: 0.16α1: 0.8H1: 2.23α2: 7.54 |
Table 2: In Vivo Preclinical Efficacy
| Compound | Animal Model | Endpoint | Effective Dose (ED50 or equivalent) |
| This compound | Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | Active at 1-10 mg/kg (p.o.) |
| Clozapine | Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | - |
| Olanzapine | Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | - |
| Risperidone | Amphetamine-Induced Hyperlocomotion (Rat) | Reversal of hyperlocomotion | - |
Experimental Protocols
1. Radioligand Binding Assay (for Atypical Antipsychotics)
This assay is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., clozapine).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand. The filter traps the membranes with the bound radioligand.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's affinity for the receptor.
2. Calcium Mobilization Assay (for this compound - M4 PAM activity)
This functional assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors or, in the case of Gi-coupled receptors like M4, through the co-expression of a promiscuous G-protein such as Gα16.
-
Cell Culture: Cells stably expressing the human M4 receptor (and potentially a promiscuous G-protein) are plated in a 96-well microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that increases its fluorescence intensity upon binding to calcium.
-
Compound Addition: A baseline fluorescence is established before the addition of the test compound (this compound) and a sub-maximal concentration (EC20) of acetylcholine.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is indicative of receptor activation. A concentration-response curve is generated by testing a range of compound concentrations, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the compound's potency as a PAM.
3. Amphetamine-Induced Hyperlocomotion (In Vivo Model)
This is a widely used preclinical model to assess the potential antipsychotic activity of a compound.
-
Animals: Male rats are typically used and are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: The test compound (e.g., this compound or an atypical antipsychotic) or vehicle is administered to the animals at various doses.
-
Amphetamine Challenge: After a pre-treatment period, the animals are challenged with a psychostimulant dose of amphetamine (e.g., 1 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Measurement: The locomotor activity of the animals is recorded using automated activity monitors that track parameters such as distance traveled, rearing frequency, and stereotyped behaviors.
-
Data Analysis: The ability of the test compound to reduce the amphetamine-induced increase in locomotor activity is quantified. Dose-response curves are generated to determine the effective dose (ED50) of the compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT Language)
References
Validating the Antipsychotic-Like Effects of VU0467485: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antipsychotic-like effects of VU0467485, a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. Its performance is evaluated against the established antipsychotic drugs, clozapine (atypical) and haloperidol (typical), with a focus on experimental data from rodent models of psychosis.
Comparative Efficacy in Preclinical Models
The primary model utilized to assess the antipsychotic-like potential of this compound is the amphetamine-induced hyperlocomotion (AHL) model in rats. This model is a well-established assay where a psychostimulant (amphetamine) is used to induce a hyperdopaminergic state, mimicking aspects of psychosis. The efficacy of a test compound is measured by its ability to reverse this hyperlocomotion.
Data Summary: Reversal of Amphetamine-Induced Hyperlocomotion in Rats
| Compound | Class | Dose | Route of Administration | % Reversal of Hyperlocomotion | Reference |
| This compound | M4 PAM | 10 mg/kg | p.o. | 43.2% | [1] |
| Clozapine | Atypical Antipsychotic | 5 mg/kg | i.p. | Significant attenuation | [1][2] |
| Haloperidol | Typical Antipsychotic | 0.05 mg/kg | i.p. | Significant reduction | [3][4] |
| Haloperidol | Typical Antipsychotic | 0.75 mg/kg | - | Blocks hyperactivity |
Note: Direct head-to-head comparative studies for this compound against clozapine and haloperidol under identical experimental conditions were not available in the reviewed literature. The data presented for clozapine and haloperidol are from separate studies that utilized similar amphetamine-induced hyperlocomotion models in rats. Variations in experimental protocols across studies should be considered when interpreting these indirect comparisons.
Mechanism of Action: M4 Receptor Modulation
This compound exerts its effects as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine. M4 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. In the striatum, a key brain region implicated in psychosis, M4 receptors are strategically located to modulate dopamine signaling, which is a primary target of conventional antipsychotic drugs.
Experimental Protocols
Below are detailed methodologies for the key in vivo experiment cited in this guide.
Amphetamine-Induced Hyperlocomotion in Rats
This behavioral assay is a cornerstone for screening compounds with potential antipsychotic activity.
Objective: To assess the ability of a test compound to reverse the hyperlocomotor activity induced by amphetamine.
Animals: Male Sprague-Dawley or Lister-Hooded rats are commonly used. Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeams to automatically track animal movement.
Procedure:
-
Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) for 2-3 days prior to the test day to minimize novelty-induced hyperactivity.
-
Baseline Activity: On the test day, animals are placed in the chambers, and their baseline locomotor activity is recorded for a 30-minute period.
-
Drug Administration:
-
The test compound (e.g., this compound, clozapine, haloperidol) or vehicle is administered via the appropriate route (e.g., oral, intraperitoneal).
-
A pre-treatment time is allowed for the compound to become bioavailable (e.g., 30-60 minutes).
-
-
Amphetamine Challenge: Amphetamine (typically 0.5-1.5 mg/kg) or saline is administered subcutaneously or intraperitoneally.
-
Data Collection: Locomotor activity is then recorded for an extended period, typically 60-90 minutes, post-amphetamine injection.
Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. The percentage reversal of amphetamine-induced hyperlocomotion is calculated as:
% Reversal = 100 * (Locomotion(Amphetamine + Vehicle) - Locomotion(Amphetamine + Test Compound)) / (Locomotion(Amphetamine + Vehicle) - Locomotion(Saline + Vehicle))
Experimental Workflow
Conclusion
The available preclinical data indicates that this compound, through its novel mechanism as an M4 receptor positive allosteric modulator, demonstrates significant antipsychotic-like effects in the amphetamine-induced hyperlocomotion model. While direct comparative efficacy against standard antipsychotics like clozapine and haloperidol is yet to be established in head-to-head studies, the initial findings suggest that this compound represents a promising therapeutic avenue for the treatment of psychosis, potentially offering a differentiated profile from existing treatments that primarily target the dopamine D2 receptor. Further research is warranted to fully elucidate its comparative efficacy and safety profile.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Clozapine N-Oxide Administration Produces Behavioral Effects in Long-Evans Rats: Implications for Designing DREADD Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
A Comparative Guide to the Efficacy of VU0467485 and Xanomeline in Muscarinic Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two key compounds in the field of muscarinic acetylcholine receptor modulation: VU0467485 and xanomeline. Both have shown promise in the context of neuropsychiatric disorders, particularly schizophrenia, by targeting muscarinic receptors. However, they differ significantly in their mechanism of action and receptor selectivity. This document summarizes their pharmacological profiles, presents supporting experimental data in a comparative format, details the methodologies of key experiments, and visualizes their signaling pathways and experimental workflows.
Pharmacological Profile and Efficacy
This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3][4][5] In contrast, xanomeline is a muscarinic receptor agonist that preferentially binds to and activates M1 and M4 receptors, with lower affinity for M2, M3, and M5 subtypes.
The distinct mechanisms of these compounds—allosteric modulation versus direct agonism—are a crucial point of comparison. As a PAM, this compound enhances the effect of the endogenous neurotransmitter, acetylcholine, at the M4 receptor, rather than activating the receptor directly. This mechanism is thought to offer greater physiological control and potentially a better side-effect profile. Xanomeline, as a direct agonist, activates M1 and M4 receptors independently of endogenous acetylcholine levels.
Quantitative Efficacy Data
The following tables summarize the key in vitro and in vivo efficacy data for this compound and xanomeline based on available preclinical and clinical studies.
Table 1: In Vitro Receptor Activity
| Compound | Target(s) | Mechanism of Action | Potency/Affinity |
| This compound | M4 Receptor | Positive Allosteric Modulator (PAM) | EC50 (rat M4): 26.6 nMEC50 (human M4): 78.8 nM |
| Xanomeline | M1-M5 Receptors | Agonist (M1/M4 preferring) | Ki (nM): - M1: 10- M2: 12- M3: 17- M4: 7- M5: 22 |
Table 2: In Vivo / Clinical Efficacy
| Compound | Model / Population | Key Efficacy Endpoint | Results |
| This compound | Amphetamine-induced hyperlocomotion in rats | Reduction of hyperlocomotion | Showed robust activity with a minimum effective dose of 10 mg/kg |
| Xanomeline | Adults with schizophrenia | Change in Positive and Negative Syndrome Scale (PANSS) total score | Significantly reduced PANSS total score compared to placebo in multiple clinical trials |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a clear understanding of the data presented.
This compound: In Vitro Calcium Mobilization Assay
This assay was used to determine the potency of this compound as an M4 PAM.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with either the human or rat M4 muscarinic acetylcholine receptor.
-
Assay Principle: The M4 receptor, when activated, can be engineered to couple to Gq proteins, which in turn leads to an increase in intracellular calcium concentration. This calcium flux can be measured using a fluorescent indicator.
-
Procedure:
-
CHO cells expressing the M4 receptor were plated in microtiter plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A sub-threshold (EC20) concentration of acetylcholine was added to the cells.
-
Varying concentrations of this compound were then added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, was measured using a fluorometric imaging plate reader.
-
The concentration of this compound that produced 50% of the maximal potentiation of the acetylcholine response (EC50) was calculated.
-
This compound: Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is a standard preclinical screen for antipsychotic activity.
-
Animal Model: Male Sprague-Dawley rats.
-
Assay Principle: Amphetamine induces an increase in dopamine release, leading to hyperlocomotion. Antipsychotic drugs can attenuate this effect.
-
Procedure:
-
Rats were habituated to the testing environment (e.g., open-field arenas).
-
Animals were pre-treated with either vehicle or varying doses of this compound via oral gavage.
-
After a set pre-treatment time, rats were administered amphetamine (e.g., 0.5 mg/kg) to induce hyperlocomotion.
-
Locomotor activity, such as distance traveled and rearing frequency, was recorded for a specified period (e.g., 90 minutes) using automated activity monitors with infrared beams.
-
The ability of this compound to reduce amphetamine-induced hyperlocomotion compared to the vehicle-treated group was assessed.
-
Xanomeline: Clinical Trial in Schizophrenia (PANSS Assessment)
The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in individuals with schizophrenia.
-
Study Population: Adults diagnosed with schizophrenia experiencing acute psychosis.
-
Assay Principle: The PANSS is a 30-item rating scale used by trained clinicians to evaluate the presence and severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology.
-
Procedure:
-
Participants were randomized to receive either xanomeline (in combination with trospium to limit peripheral side effects) or a placebo over a period of several weeks (e.g., 5 weeks).
-
A baseline PANSS assessment was conducted by a trained rater before the first dose of the study drug.
-
The PANSS assessment was repeated at specified intervals throughout the clinical trial, including at the end of the treatment period.
-
The primary efficacy endpoint was the change in the total PANSS score from baseline to the end of the study. A greater reduction in the score indicates greater efficacy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways of this compound and xanomeline, as well as the workflows of the key experiments described above.
Caption: Signaling pathway of this compound as an M4 PAM.
Caption: Signaling pathway of Xanomeline as an M1/M4 preferring agonist.
Caption: Workflow for the in vitro calcium mobilization assay.
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
References
- 1. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Potency of VU0467485: A Comparative Analysis
VU0467485, also known as AZ13713945, is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor 4 (M4). Its efficacy across various species is a critical factor in its preclinical development for treating neuropsychiatric disorders such as schizophrenia. This guide provides a comparative overview of this compound's potency in different species, supported by experimental data and detailed protocols.
Potency Comparison Across Species
This compound exhibits robust and comparable in vitro potency as an M4 PAM across multiple species, a desirable characteristic for a preclinical drug candidate. The half-maximal effective concentration (EC50) values, which indicate the concentration of the compound required to elicit 50% of its maximal effect, are summarized in the table below. The data was generated using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the respective M4 receptors, in the presence of a sub-threshold EC20 concentration of acetylcholine (ACh).
| Species | Receptor | EC50 (nM) | Maximal ACh Response (%) |
| Human | M4 | 78.8 | 80.6 ± 0.7 |
| Rat | M4 | 26.6 | 68.7 ± 3.4 |
| Dog | M4 | 87 | 49 |
| Cynomolgus Monkey | M4 | 102 | 74 |
Data sourced from multiple studies.[1][2]
The compound demonstrates high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) in both human and rat, with EC50 values for these off-targets being greater than 30 μM.[1]
Experimental Protocols
The potency of this compound was determined using a cell-based functional assay that measures the potentiation of the M4 receptor's response to its endogenous ligand, acetylcholine.
Calcium Mobilization Assay
This assay quantifies the increase in intracellular calcium levels following the activation of the M4 receptor, which is a Gq-coupled receptor in this experimental system.
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human, rat, dog, or cynomolgus monkey M4 muscarinic acetylcholine receptor. For signaling, the cells co-express a chimeric G-protein, Gqi5, to couple the M4 receptor to the phospholipase C pathway.[1]
Procedure:
-
Cell Culture: CHO cells are cultured under standard conditions until they reach the desired confluence.
-
Cell Plating: Cells are seeded into 384-well plates and incubated overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.
-
Compound Addition: A range of concentrations of this compound is added to the wells.
-
Agonist Stimulation: An EC20 concentration of acetylcholine (the concentration that produces 20% of the maximal response) is added to the wells to stimulate the M4 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The fluorescence data is normalized and plotted against the log concentration of this compound to generate a concentration-response curve. The EC50 value is calculated from this curve using non-linear regression.[1]
Visualizing the Mechanisms
To better understand the biological context and experimental setup, the following diagrams illustrate the M4 receptor signaling pathway and the experimental workflow for assessing this compound potency.
Caption: M4 receptor signaling pathway potentiated by this compound.
Caption: Workflow for the calcium mobilization assay.
References
A Comparative Analysis of VU0467485 and M1 Receptor Agonists in Preclinical Models of Schizophrenia
An Objective Guide for Researchers and Drug Development Professionals
The landscape of schizophrenia treatment is evolving, with a significant shift in focus from traditional dopamine D2 receptor antagonists to novel mechanisms of action. Among the most promising new targets are the muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activating these receptors has shown potential to address not only the positive symptoms of schizophrenia but also the cognitive and negative symptoms that are poorly managed by current therapies.[1][2] This guide provides a detailed comparison of two distinct therapeutic strategies: the M4 positive allosteric modulator (PAM) VU0467485 and the class of M1 receptor agonists, supported by preclinical experimental data.
Mechanism of Action: Distinct Approaches to Muscarinic Modulation
While both this compound and M1 receptor agonists aim to enhance cholinergic signaling in the brain, they do so through fundamentally different mechanisms.
This compound: An M4-Selective Positive Allosteric Modulator
This compound is a Positive Allosteric Modulator (PAM) that selectively targets the M4 muscarinic acetylcholine receptor.[3][4] Unlike an orthosteric agonist, which directly binds to the same site as the endogenous ligand (acetylcholine, ACh) to activate the receptor, a PAM binds to a distinct, allosteric site.[2] this compound does not activate the M4 receptor on its own; instead, it enhances the receptor's response to ACh. This mechanism offers a more nuanced modulation of neurotransmission, amplifying physiological cholinergic signaling without causing constant receptor activation, which may reduce the risk of side effects and receptor desensitization.
The M4 receptor is a Gi-coupled receptor predominantly expressed in the striatum, where it is co-localized with dopamine D1 receptors on medium spiny neurons. Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP and ultimately modulating dopamine signaling. This localization and mechanism are believed to underlie the antipsychotic-like effects of M4 activation.
M1 Receptor Agonists
M1 receptor agonists are orthosteric ligands that directly bind to and activate the M1 muscarinic receptor. The M1 receptor is a Gq-coupled receptor highly expressed in the cortex and hippocampus, brain regions critical for memory and cognition. Activation of M1 receptors stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C. This signaling cascade enhances neuronal excitability and is thought to mediate the pro-cognitive effects of M1 activation.
Several compounds, such as xanomeline, act as dual M1/M4 receptor agonists, engaging both pathways. This dual action is hypothesized to provide broad efficacy against positive and cognitive symptoms simultaneously.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize quantitative data from preclinical studies, comparing the potency, selectivity, and efficacy of this compound with representative M1/M4 agonists.
Table 1: In Vitro Receptor Potency and Selectivity
| Compound | Target(s) | Mechanism | Potency (EC₅₀) | Selectivity Profile | Reference(s) |
| This compound | M4 | PAM | hM4: 78.8 nMrM4: 26.6 nM | Highly selective for M4 over M1, M2, M3, and M5 receptors. | |
| Xanomeline | M1/M4 | Agonist | M1: ~2 nM (Ki)M4: ~5 nM (Ki) | Preferential for M1/M4, but with activity at other muscarinic subtypes. | |
| ML-007 | M1/M4 | Agonist | Stronger intrinsic agonist activity at M1 and M4 compared to xanomeline. | Data on full selectivity profile not detailed. |
hM4: human M4 receptor; rM4: rat M4 receptor. EC₅₀ represents the concentration for 50% of maximal effect. Ki represents the inhibition constant.
Table 2: In Vivo Efficacy in Preclinical Schizophrenia Models
| Compound | Model | Species | Dose Range | Key Finding | Reference(s) |
| This compound | MK-801-induced hyperlocomotion | Rat | 10-30 mg/kg, p.o. | Dose-dependently reversed hyperlocomotion, a model for positive symptoms. | |
| Xanomeline | Amphetamine-induced hyperlocomotion | Rodent | Not specified | Robustly active in reducing hyperlocomotion. | |
| Conditioned avoidance response | Rodent | Not specified | Showed antipsychotic-like activity. | ||
| Cognitive impairment models | Rodent/Human | Not specified | Improved cognitive function in both preclinical models and clinical trials. | ||
| ML-007 | Amphetamine-induced hyperlocomotion | Mouse | Not specified | Robustly active; activity more sensitive to loss of M1 than M4 receptors. | |
| Spatial memory (Tg2576 AD model) | Mouse | Not specified | Improved spatial memory performance where xanomeline had no effect. |
p.o.: oral administration. MK-801 is an NMDA receptor antagonist used to model psychosis and cognitive deficits.
Experimental Protocols
Detailed methodologies for key behavioral assays are crucial for interpreting and replicating findings.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant-induced increase in locomotor activity, which is thought to mimic the hyperdopaminergic state of psychosis.
Methodology:
-
Animals: Male rats or mice are commonly used.
-
Habituation: Animals are habituated to the testing environment (e.g., an open-field arena) for 30-60 minutes for several days leading up to the experiment to reduce novelty-induced activity.
-
Drug Administration:
-
The test compound (e.g., M1 agonist) or vehicle is administered at a predetermined time before the amphetamine challenge.
-
After the pretreatment period, animals are injected with D-amphetamine (typically 0.5-2.0 mg/kg, i.p. for rats) or saline.
-
-
Data Collection: Immediately following the amphetamine injection, the animal is placed back into the open-field arena. Locomotor activity is recorded for 60-120 minutes using automated tracking systems that measure parameters like total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: The locomotor activity data is analyzed to compare the amphetamine-treated group with the vehicle group and the compound-plus-amphetamine group. A significant reduction in amphetamine-induced activity by the test compound indicates potential antipsychotic efficacy. Statistical analysis is typically performed using ANOVA or t-tests.
Novel Object Recognition (NOR) Test
The NOR test assesses a rodent's ability to recognize a previously encountered object, providing a measure of learning and memory that is analogous to human declarative memory. It is used to model cognitive impairment in schizophrenia (CIAS).
Methodology:
-
Animals and Apparatus: The test is conducted in an open-field arena. A variety of three-dimensional objects are used, which are heavy enough that the animal cannot move them.
-
Habituation: Animals are first habituated to the empty arena for several minutes over 1-2 days.
-
Sample Phase (T1): The animal is placed in the arena containing two identical objects and is allowed to explore them for a set period (e.g., 3-5 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period. The duration of the ITI can be varied to test short-term or long-term memory (e.g., 1 hour to 24 hours).
-
Test Phase (T2): The animal is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The animal is allowed to explore for a set period (e.g., 3-5 minutes).
-
Data Analysis: The time spent exploring each object is recorded. A "discrimination index" (DI) is calculated, often as: (Time with novel object - Time with familiar object) / (Total exploration time). A DI significantly above zero indicates the animal remembers the familiar object and prefers the novel one. Compounds that reverse a deficit in this task (e.g., induced by PCP or MK-801) are considered to have pro-cognitive effects.
Concluding Remarks
Both the selective M4 PAM this compound and M1/M4 receptor agonists represent promising, non-dopaminergic strategies for treating schizophrenia.
-
This compound and M4 PAMs offer the advantage of high subtype selectivity, which may translate to a better side-effect profile by avoiding the activation of peripheral M2 and M3 receptors that limited earlier non-selective agonists. Their mechanism, which enhances endogenous acetylcholine signaling rather than causing tonic activation, is another potential benefit. Preclinical data confirms their efficacy in models of positive symptoms.
-
M1 Receptor Agonists , particularly dual M1/M4 agonists like xanomeline and ML-007, show robust efficacy in models of both psychosis and cognitive impairment. The ability to target M1 receptors in the cortex and hippocampus is a key advantage for addressing the cognitive deficits of schizophrenia, a major unmet need. Recent clinical successes with KarXT (xanomeline-trospium) underscore the viability of this approach.
The choice between a highly selective M4 PAM and a broader M1/M4 agonist may depend on the specific therapeutic goal. An M4 PAM could be ideal for targeting positive symptoms with minimal side effects, while a dual M1/M4 agonist may be required for a more comprehensive treatment that includes robust pro-cognitive effects. Further research, including head-to-head clinical comparisons, will be essential to fully elucidate the therapeutic potential and optimal patient populations for each of these innovative approaches.
References
- 1. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of VU0467485 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M4 positive allosteric modulator (PAM) VU0467485 with alternative compounds. The information is based on published preclinical findings and aims to facilitate the independent assessment and replication of key experiments.
This compound is a potent and selective positive allosteric modulator of the muscarinic acetylcholine M4 receptor, which has shown promise in preclinical models of schizophrenia.[1][2] This guide summarizes the quantitative data from the initial discovery of this compound and compares it with other M4 PAMs that have been evaluated in similar experimental paradigms. Detailed experimental protocols for key assays are also provided to support replication efforts.
Comparative In Vitro Pharmacology of M4 PAMs
The in vitro potency and selectivity of this compound have been characterized and compared to other notable M4 PAMs, including LY2033298, VU0152100, and VU0467154.[1][3] The primary measure of in vitro potency for these compounds is their half-maximal effective concentration (EC50) in potentiating the response of the M4 receptor to acetylcholine (ACh) in cell-based assays.
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Selectivity over M1, M2, M3, M5 | Reference |
| This compound | 78.8 | 26.6 | Highly Selective | [2] |
| LY2033298 | - | 646 | Highly Selective | |
| VU0152100 | - | 257 | Selective | |
| VU0467154 | 627 | 17.7 | Highly Selective |
Table 1. In Vitro Potency and Selectivity of M4 PAMs. This table summarizes the reported half-maximal effective concentrations (EC50) for this compound and alternative M4 PAMs at human and rat M4 receptors. Selectivity is noted as reported in the source literature.
Preclinical In Vivo Efficacy in a Model of Schizophrenia
The antipsychotic-like potential of this compound and its comparators has been evaluated in the amphetamine-induced hyperlocomotion (AHL) model in rats. This model is a well-established preclinical screen for antipsychotic activity.
| Compound | Animal Model | Dosing | Efficacy | Reference |
| This compound | Rat | 1-10 mg/kg, p.o. | Dose-dependent reversal of hyperlocomotion | |
| LY2033298 | Rat | 30 mg/kg, i.p. | Attenuation of conditioned avoidance response (in combination with oxotremorine) | |
| VU0152100 | Rat | 56.6 mg/kg, i.p. | Reversal of amphetamine-induced hyperlocomotion | |
| VU0467154 | Mouse | 10 mg/kg | Reversal of NMDA-induced hyperlocomotor activity |
Table 2. In Vivo Efficacy of M4 PAMs. This table presents the in vivo efficacy of this compound and alternative M4 PAMs in rodent models relevant to schizophrenia. The specific behavioral paradigm, dosing, and observed effects are outlined.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and replication of the key findings, the following diagrams illustrate the underlying signaling pathway and the experimental workflows for the in vitro and in vivo assays.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is a generalized procedure based on methods commonly used for assessing the activity of M4 PAMs.
1. Cell Culture:
- Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 muscarinic receptor and a promiscuous G-protein (e.g., Gqi5) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, non-essential amino acids, and selection antibiotics) at 37°C in a humidified 5% CO2 incubator.
2. Cell Plating:
- Cells are harvested and seeded into 384-well black-walled, clear-bottom assay plates at a density of approximately 20,000 cells per well.
- Plates are incubated overnight to allow for cell attachment.
3. Dye Loading:
- The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.
4. Compound Addition and Signal Detection:
- Using a fluorometric imaging plate reader (FLIPR), baseline fluorescence is measured.
- Test compounds (M4 PAMs) or vehicle are added to the wells, and the fluorescence is monitored.
- After a short incubation period, a sub-maximal (EC20) concentration of acetylcholine is added to stimulate the M4 receptor.
- Fluorescence is continuously measured to detect changes in intracellular calcium concentration.
5. Data Analysis:
- The increase in fluorescence intensity is proportional to the increase in intracellular calcium.
- Data are normalized to the maximal response induced by a saturating concentration of acetylcholine.
- Concentration-response curves for the PAMs are generated, and EC50 values are calculated using a non-linear regression model.
In Vivo Amphetamine-Induced Hyperlocomotion (AHL) in Rats
This protocol is a generalized procedure based on methods used to evaluate the antipsychotic-like effects of M4 PAMs.
1. Animals:
- Male Sprague-Dawley rats (250-300g) are used for these studies.
- Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
2. Habituation:
- Rats are habituated to the open-field activity chambers for at least 30 minutes on consecutive days prior to the experiment.
3. Drug Administration:
- On the day of the experiment, rats are pre-treated with the test compound (e.g., this compound) or vehicle via oral gavage (p.o.).
- Following a pre-treatment period (e.g., 60 minutes), rats are administered d-amphetamine (e.g., 0.75 mg/kg, s.c.) to induce hyperlocomotion.
4. Behavioral Assessment:
- Immediately after amphetamine administration, rats are placed back into the open-field chambers.
- Locomotor activity is recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system that detects beam breaks.
5. Data Analysis:
- Total distance traveled or the number of beam breaks is quantified.
- The effect of the test compound on amphetamine-induced hyperlocomotion is expressed as a percentage reversal of the amphetamine effect.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of M4 PAMs: VU0467485 vs. VU6008055
A detailed examination of two promising positive allosteric modulators of the muscarinic acetylcholine receptor 4 (M4), VU0467485 and VU6008055, reveals significant advancements in the pursuit of novel treatments for neuropsychiatric disorders such as schizophrenia. Both compounds, developed through extensive research, demonstrate potent and selective M4 modulation, yet VU6008055 emerges with a superior pharmacological and pharmacokinetic profile, highlighting a strategic evolution in drug design. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Performance Analysis
A summary of the key in vitro and in vivo pharmacological parameters for this compound and VU6008055 is presented below. The data, extracted from their respective discovery publications, facilitates a direct comparison of their potency, selectivity, and pharmacokinetic properties.
| Parameter | This compound | VU6008055 | Reference |
| In Vitro Potency | |||
| Human M4 PAM EC₅₀ | 78.8 nM[1] | Low nanomolar | [2][3][4] |
| Rat M4 PAM EC₅₀ | 26.6 nM[1] | Low nanomolar | |
| Selectivity | |||
| M1, M2, M3, M5 | Highly selective over human and rat M1/2/3/5 | Highly selective | |
| In Vivo Efficacy | |||
| Amphetamine-Induced Hyperlocomotion (AHL) Model - Minimum Effective Dose (MED) | 10 mg/kg, p.o. | 1 mg/kg, p.o. | |
| Pharmacokinetics (Rat) | |||
| Cₘₐₓ (3 mg/kg, p.o.) | 1.2 µM | Data not explicitly stated in direct comparison | |
| AUC₀₋ᵢₙ𝒻 (3 mg/kg, p.o.) | 3.8 µM•h | Data not explicitly stated in direct comparison | |
| t₁/₂ (3 mg/kg, p.o.) | 4.2 hours | Data not explicitly stated in direct comparison | |
| Brain Penetration | Moderate to high CNS penetration | Highly brain penetrant |
M4 Receptor Signaling Pathway
The activation of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal excitability. As positive allosteric modulators, this compound and VU6008055 enhance the receptor's response to the endogenous ligand, acetylcholine. The primary signaling pathway involves the coupling of the M4 receptor to Gαi/o proteins.
Caption: M4 receptor signaling pathway modulated by positive allosteric modulators.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and VU6008055.
In Vitro Potency and Selectivity: Calcium Mobilization Assay
This assay is a cornerstone for determining the potency and selectivity of M4 PAMs.
Caption: Workflow for the calcium mobilization assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 muscarinic receptor are cultured in appropriate media. For selectivity profiling, cells expressing M1, M2, M3, and M5 receptors are used.
-
Assay Preparation: Cells are plated in 384-well plates. After incubation, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (this compound or VU6008055) are added to the wells at various concentrations.
-
Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal concentration (EC₂₀) of acetylcholine is added to stimulate the M4 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader (e.g., FLIPR or FDSS).
-
Data Analysis: The concentration-response curves are generated, and the EC₅₀ values are calculated to determine the potency of the PAMs.
In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AHL) Model
This behavioral model in rodents is widely used to assess the antipsychotic-like potential of drug candidates.
Methodology:
-
Animals: Male Sprague-Dawley rats are used for the study.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field chambers) for a set period.
-
Compound Administration: this compound, VU6008055, or vehicle is administered orally (p.o.) at various doses.
-
Psychostimulant Challenge: After a predetermined pretreatment time, animals are challenged with d-amphetamine to induce hyperlocomotion.
-
Locomotor Activity Measurement: The locomotor activity of the rats is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The ability of the test compounds to reverse the amphetamine-induced hyperlocomotion is quantified, and the minimum effective dose (MED) is determined.
Conclusion
The comparative analysis of this compound and VU6008055 demonstrates a clear progression in the development of M4 positive allosteric modulators. While this compound is a potent and selective tool compound, VU6008055 exhibits a significantly improved in vivo efficacy profile, as evidenced by its lower minimum effective dose in a key preclinical model of antipsychotic activity. This enhancement, coupled with its high brain penetrance, positions VU6008055 as a more promising preclinical candidate. The detailed experimental protocols and signaling pathway information provided herein offer a valuable resource for researchers working to advance the field of muscarinic receptor modulation for the treatment of schizophrenia and other CNS disorders.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pre-Clinical Candidate VU6008055/ AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0467485 and the Novel M4 Modulator VU6008055
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the benchmark M4 positive allosteric modulator (PAM), VU0467485, and a next-generation novel modulator, VU6008055. This comparison is based on published preclinical data, focusing on in vitro pharmacology, pharmacokinetic properties, and in vivo efficacy.
This document summarizes key quantitative data in structured tables, provides detailed experimental methodologies for cited assays, and visualizes critical pathways and workflows to support further research and development in the field of muscarinic receptor modulation for neurological and psychiatric disorders.
In Vitro Pharmacological Profile
This compound was a significant advancement in M4 PAM development, notably for its improved potency across different species, a major hurdle with earlier compounds.[1] The novel modulator, VU6008055, was developed from a distinct tricyclic scaffold to further enhance pharmacological and drug metabolism and pharmacokinetics (DMPK) properties.[2]
Below is a comparative summary of their in vitro activity at the human (h) and rat (r) M4 receptors.
| Compound | Target | Assay Type | Potency (EC50) | % ACh Max | Reference |
| This compound | hM4 | Calcium Mobilization | 78.8 nM | 80.6 ± 0.7 | [1] |
| rM4 | Calcium Mobilization | 26.6 nM | 68.7 ± 3.4 | [1] | |
| VU6008055 | hM4 | Calcium Mobilization | 11.5 nM | 98.0 | [2] |
| rM4 | Calcium Mobilization | 19.0 nM | 98.0 |
Both modulators demonstrate high selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5), a critical feature for minimizing off-target effects. This compound shows no activity at these subtypes at concentrations up to 30 μM.
Drug Metabolism and Pharmacokinetics (DMPK) Profile
A key objective in the development of novel M4 PAMs has been to optimize their DMPK profiles for better clinical translation. VU6008055 exhibits several improvements over this compound in this regard.
| Parameter | Species | This compound | VU6008055 | Reference |
| CYP450 Inhibition (IC50) | Human | > 30 μM (for 3A4, 2D6, 2C9, 1A2) | Not explicitly stated, but part of a series with improved profiles | |
| Plasma Protein Binding (fuplasma) | Rat | 0.031 | 0.012 - 0.107 (for series) | |
| Human | 0.054 | 0.060 - 0.067 (for series) | ||
| Brain Tissue Binding (fubrain) | Rat | 0.037 | 0.031 - 0.065 (for series) | |
| Hepatic Clearance (Predicted CLhep) | Rat | 73 mL/min/kg | High for some analogues, optimized for VU6008055 | |
| Human | 26 mL/min/kg | Moderate for VU6008055 series | ||
| Brain Penetration | Rat | Moderate to High | High |
In Vivo Efficacy
Both this compound and VU6008055 have demonstrated efficacy in preclinical models of antipsychotic activity, such as the amphetamine-induced hyperlocomotion (AHL) model in rats. VU6008055, however, shows superior potency in this model.
| Compound | Animal Model | Assay | Minimum Effective Dose (MED) | Reference |
| This compound | Rat | Amphetamine-Induced Hyperlocomotion | 10 mg/kg | |
| VU6008055 | Rat | Amphetamine-Induced Hyperlocomotion | 0.3 mg/kg |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical signaling pathway for M4 receptor activation and a typical experimental workflow for evaluating M4 PAMs.
Caption: Canonical M4 receptor signaling pathway.
Caption: In vitro calcium mobilization assay workflow.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a primary method for determining the potency of M4 PAMs.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to express the human or rat M4 receptor. In some cases, a chimeric G-protein (Gqi5) is co-expressed to direct the Gi/o-coupled M4 receptor to the Gq pathway, enabling a calcium readout.
-
Procedure:
-
CHO cells are plated in 384-well plates and cultured.
-
Test compounds (e.g., this compound) are added to the cells at varying concentrations.
-
Cells are pre-incubated with the test compound for a short period (e.g., 1.5 minutes).
-
A sub-maximal (EC20) concentration of acetylcholine (ACh) is then added to stimulate the M4 receptor.
-
Intracellular calcium mobilization is measured using a fluorescence plate reader, such as a FLEXstation.
-
-
Data Analysis: The fluorescence signal is normalized to baseline and then expressed as a percentage of the maximal response to acetylcholine alone. The concentration-response data are fitted to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy as % ACh Max) values.
In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Assay
This behavioral model is used to assess the antipsychotic-like potential of M4 PAMs.
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field chambers).
-
The test compound (e.g., this compound or VU6008055) is administered orally (p.o.) at various doses.
-
Following a pre-treatment period, animals are challenged with d-amphetamine to induce hyperlocomotion.
-
Locomotor activity is then recorded for a specified duration.
-
-
Data Analysis: The ability of the test compound to dose-dependently reverse the amphetamine-induced increase in locomotor activity is measured. The Minimum Effective Dose (MED) required to produce a statistically significant reduction in hyperlocomotion is determined.
In Vitro DMPK Assays
A battery of in vitro assays is used to predict the pharmacokinetic behavior of the compounds.
-
CYP450 Inhibition: The potential for drug-drug interactions is assessed by measuring the IC50 values of the compound against major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9, 1A2) in human hepatic microsomes.
-
Plasma Protein Binding: Equilibrium dialysis is used to determine the fraction of the compound that is unbound in plasma (fuplasma) from different species (rat, human), which is a key determinant of drug distribution and clearance.
-
Brain Tissue Binding: The fraction of unbound compound in brain homogenate (fubrain) is measured to estimate the concentration of free drug at the site of action in the central nervous system.
-
Hepatic Microsomal Stability: The rate of metabolism is assessed by incubating the compound with liver microsomes, and the intrinsic clearance (CLint) is used to predict the hepatic clearance (CLhep) in vivo.
References
- 1. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validating VU0467485 as a Tool Compound for M4 Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable tool compound is a critical step in target validation and drug discovery. This guide provides a comprehensive comparison of VU0467485 with other commonly used positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders like schizophrenia.
This document summarizes key performance data, details experimental protocols for validation, and presents critical signaling and experimental workflows to aid in the objective assessment of this compound as a suitable tool compound for M4 research.
Performance Comparison of M4 Positive Allosteric Modulators
This compound has emerged as a potent, selective, and orally bioavailable M4 PAM.[1][2] To properly evaluate its utility, it is essential to compare its in vitro and in vivo properties with other well-characterized M4 PAMs such as VU0467154, VU0152100, and LY2033298.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of these compounds at the human and rat M4 receptors, as determined by calcium mobilization assays. Potency is expressed as the half-maximal effective concentration (EC50).
| Compound | Human M4 EC50 (nM) | Rat M4 EC50 (nM) | Selectivity over M1, M2, M3, M5 | Reference |
| This compound | 78.8 | 26.6 | High (EC50 > 30 µM) | [1][3] |
| VU0467154 | 627 | 17.7 | High (EC50 > 30 µM) | |
| VU0152100 | - | 257 | High | |
| LY2033298 | - | 646 | High |
A lower EC50 value indicates higher potency.
This compound demonstrates potent activity at both human and rat M4 receptors, with a favorable profile of being more balanced across species compared to VU0467154, which shows a significant species disconnect. All listed compounds exhibit high selectivity for the M4 receptor over other muscarinic subtypes, a critical feature for a tool compound to ensure on-target effects.
In Vivo Efficacy and Pharmacokinetics
The antipsychotic-like activity of M4 PAMs is often evaluated in vivo using the amphetamine-induced hyperlocomotion (AHL) model in rodents. The table below compares the in vivo efficacy and key pharmacokinetic parameters of this compound and VU0467154.
| Compound | Species | In Vivo Model | Minimum Effective Dose (MED) | Key Pharmacokinetic Properties | Reference |
| This compound | Rat | Amphetamine-Induced Hyperlocomotion | 10 mg/kg, p.o. | Orally bioavailable, moderate to high CNS penetration. At 3 mg/kg p.o.: Cmax = 1.2 µM, t1/2 = 4.2 hours. | |
| VU0467154 | Rat | Amphetamine-Induced Hyperlocomotion | - | Good CNS penetration. |
This compound effectively reverses amphetamine-induced hyperlocomotion in rats, demonstrating in vivo target engagement and antipsychotic-like potential. Its oral bioavailability and ability to penetrate the central nervous system further validate its utility as an in vivo tool compound.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating experimental findings. Below are the protocols for the key assays used to characterize M4 PAMs.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency and efficacy of M4 PAMs by measuring the increase in intracellular calcium upon receptor activation in the presence of acetylcholine (ACh).
Materials:
-
CHO or HEK-293 cells stably expressing the human or rat M4 muscarinic receptor.
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS and selection antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
Test compounds (M4 PAMs).
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed the M4-expressing cells into 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
ACh Stimulation: After a short pre-incubation with the test compound, add a sub-maximal (EC20) concentration of acetylcholine to stimulate the M4 receptor.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using the plate reader.
-
Data Analysis: The increase in fluorescence, corresponding to the intracellular calcium concentration, is plotted against the compound concentration to determine the EC50 value.
In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model
This behavioral model is used to assess the antipsychotic-like activity of test compounds.
Animals:
-
Male Sprague-Dawley rats.
Materials:
-
Test compound (e.g., this compound).
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
d-amphetamine.
-
Open-field activity chambers.
Protocol:
-
Acclimation: Acclimate the rats to the testing room and the open-field chambers.
-
Compound Administration: Administer the test compound or vehicle orally (p.o.) or via the desired route.
-
Habituation: Place the animals in the activity chambers for a habituation period (e.g., 30 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 0.75-1 mg/kg, s.c.) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately after the amphetamine injection, record the locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated and amphetamine-only groups to determine the reversal of hyperlocomotion.
Visualizing Key Pathways and Workflows
Graphical representations are essential for understanding complex biological processes and experimental designs.
Caption: M4 receptor signaling pathway and the action of this compound.
Caption: Workflow for in vitro and in vivo validation of M4 PAMs.
Caption: Logical relationship for validating a tool compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU0467485: A Guide for Laboratory Professionals
For immediate reference, VU0467485 requires disposal as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Always consult your institution's specific hazardous waste disposal protocols and your local regulations.
This guide provides essential information for the safe handling and disposal of this compound, a potent and selective M4 positive allosteric modulator used in research.[2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
This compound presents several hazards that necessitate careful handling during the disposal process.[1]
Hazard Summary:
| Hazard Statement | GHS Classification | Precautionary Code |
| Harmful if swallowed. | Acute toxicity, Oral (Category 4) | H302 |
| Very toxic to aquatic life. | Acute aquatic toxicity (Category 1) | H400 |
| Very toxic to aquatic life with long lasting effects. | Chronic aquatic toxicity (Category 1) | H410 |
Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Body Protection: Impervious clothing.
-
Respiratory Protection: A suitable respirator should be used, especially if dust or aerosols may be generated.
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant". This means it must be treated as hazardous chemical waste and handled by a licensed waste management contractor.
-
Segregation: Isolate this compound waste from other waste streams. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., pipette tips, vials, gloves).
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Waste Container:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment"), and the accumulation start date.
-
-
Collection of Spillage:
-
In case of a spill, collect the spillage to prevent it from entering drains or the environment.
-
Use an appropriate absorbent material for liquid spills.
-
Place all cleanup materials into the designated hazardous waste container.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
Experimental Context
This compound is a positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor, with EC50 values of 78.8 nM and 26.6 nM for human and rat receptors, respectively. It is often used in neuroscience research, particularly in studies related to its antipsychotic-like activity. Due to its high potency and biological activity, even residual amounts in waste can have an environmental impact, underscoring the importance of proper disposal.
References
Essential Safety and Operational Guide for Handling VU0467485
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of VU0467485, a potent, selective, and orally bioavailable muscarinic acetylcholine receptor 4 (M4) positive allosteric modulator (PAM)[1][2]. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[3]. Appropriate personal protective equipment is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment [3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields |
| Hand Protection | Protective Gloves | Chemically resistant |
| Body Protection | Impervious Clothing | Lab coat or gown |
| Respiratory | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is required. |
Hazard Summary [3]
| Hazard Class | Statement |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) |
Operational and Disposal Plans
Strict adherence to the following procedures is necessary for the safe handling and disposal of this compound.
Handling and Storage
Safe handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling Precautions
| Precaution | Description |
| Ventilation | Use only in areas with appropriate exhaust ventilation. |
| Contact Avoidance | Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust and aerosols. |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. |
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
First Aid Measures
In case of exposure, immediate action is required.
Exposure Response
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Eye Contact | Remove contact lenses, flush eyes immediately with large amounts of water. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
Disposal Guidelines
| Waste Type | Disposal Method |
| Unused Product | Dispose of contents/container to an approved waste disposal plant. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local regulations. |
| Spillage | Collect spillage. Avoid release to the environment. |
Experimental Information
This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. This means it potentiates the activity of the endogenous ligand, acetylcholine (ACh), at this receptor.
Mechanism of Action Visualization
The following diagram illustrates the signaling pathway involving this compound.
Caption: Mechanism of this compound as an M4 PAM.
Experimental Protocols
While specific, detailed experimental protocols are proprietary and depend on the research context, the general approach to characterizing a PAM like this compound involves assessing its effect on the concentration-response curve of the endogenous agonist.
General Protocol for In Vitro PAM Assay:
-
Cell Culture: Utilize a cell line stably expressing the human or rat M4 receptor.
-
Agonist Preparation: Prepare a range of concentrations of acetylcholine (ACh).
-
PAM Preparation: Prepare a fixed concentration of this compound.
-
Assay:
-
Plate the cells and allow them to adhere.
-
Add this compound to the appropriate wells.
-
Add the various concentrations of ACh.
-
Include control wells with only ACh and no PAM.
-
-
Signal Detection: Measure the cellular response (e.g., calcium flux, IP1 accumulation) using a suitable detection method.
-
Data Analysis:
-
Plot the concentration-response curves for ACh in the presence and absence of this compound.
-
Determine the EC50 values for ACh under both conditions.
-
A leftward shift in the ACh EC50 in the presence of this compound indicates positive allosteric modulation.
-
Pharmacokinetic Data (Rat Model)
| Parameter | Value |
| Dose (oral) | 3 mg/kg |
| Cmax | 1.2 µM |
| AUC₀-inf | 3.8 µM·h |
| t₁/₂ | 4.2 hours |
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
